molecular formula C6H3BrClFO2S B1524291 2-Bromo-5-fluorobenzene-1-sulfonyl chloride CAS No. 771-67-5

2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1524291
CAS No.: 771-67-5
M. Wt: 273.51 g/mol
InChI Key: JUJFSUADOZWKSR-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H3BrClFO2S and its molecular weight is 273.51 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFSUADOZWKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679333
Record name 2-Bromo-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-67-5
Record name 2-Bromo-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride (CAS No. 771-67-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a key bifunctional building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive sulfonyl chloride group alongside bromo and fluoro moieties, offers a versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of the halogen atoms allows for precise modulation of steric and electronic properties, as well as providing handles for further chemical transformations such as cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in the development of targeted therapeutics. The Chemical Abstracts Service (CAS) has assigned the number 771-67-5 to this compound[1][2].

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 62-63 °C. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 771-67-5[1][2]
Molecular Formula C₆H₃BrClFO₂S[2]
Molecular Weight 273.51 g/mol [2]
IUPAC Name This compound[2]
Melting Point 62-63 °C[2]
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Reacts with water.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-bromo-1-fluorobenzene. The synthesis can be broken down into two main steps: diazotization of the aniline and the subsequent sulfonylchlorination.

A general and adaptable protocol, based on established methodologies for the synthesis of aryl sulfonyl chlorides from anilines, is described below[1].

Experimental Protocol:

Step 1: Diazotization of 2-Amino-4-bromo-1-fluorobenzene

  • To a cooled (0-5 °C) suspension of 2-amino-4-bromo-1-fluorobenzene (1 equivalent) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.05-1.10 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Causality Behind Experimental Choices: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite solution helps to control the exothermicity of the reaction.

Step 2: Sulfonylchlorination

  • In a separate flask, a solution of sulfur dioxide in a suitable organic solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C.

  • A catalytic amount of copper(I) chloride is added to the sulfur dioxide solution.

  • The freshly prepared diazonium salt solution from Step 1 is then added portion-wise to the sulfur dioxide/copper(I) chloride mixture, maintaining the temperature below 10 °C. Vigorous gas evolution (nitrogen) will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the gas evolution ceases.

  • The reaction mixture is then poured into ice-water and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Trustworthiness of the Protocol: This two-step, one-pot procedure is a well-established and reliable method for the synthesis of a wide range of aryl sulfonyl chlorides. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by standard analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis Workflow A 2-Amino-4-bromo-1-fluorobenzene B Diazonium Salt Intermediate A->B  1. NaNO₂, HCl  2. 0-5 °C C This compound B->C  1. SO₂, CuCl  2. 0-10 °C D Purification (Recrystallization/Chromatography) C->D

A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following are expected spectroscopic data based on its structure and data for analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons, each exhibiting splitting due to coupling with neighboring protons and the fluorine atom. The chemical shifts will be in the aromatic region (typically δ 7.0-8.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts of the carbons will be influenced by the attached substituents (bromo, fluoro, and sulfonyl chloride groups).

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) at approximately 1380 cm⁻¹ and 1180 cm⁻¹. Other notable peaks will include C-Br, C-F, and aromatic C-H and C=C stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine and chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The 2-bromo-5-fluorobenzenesulfonyl moiety is an increasingly important pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors[3][4]. The sulfonyl chloride group serves as a versatile handle for the introduction of various functionalities, most commonly through the formation of sulfonamides by reaction with primary or secondary amines.

G cluster_application Application in Kinase Inhibitor Synthesis Reagent This compound Sulfonamide 2-Bromo-5-fluorobenzenesulfonamide Derivative Reagent->Sulfonamide  Reaction with amine  (Base, solvent) Amine Primary/Secondary Amine (e.g., on a kinase-targeting scaffold) Amine->Sulfonamide Kinase Target Kinase Active Site Sulfonamide->Kinase  Binding and Inhibition

General scheme for the use of the title compound in synthesizing kinase inhibitors.

The rationale behind the use of the 2-bromo-5-fluoro substitution pattern is multifaceted:

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, and its electron-withdrawing nature can influence the pKa of adjacent functional groups, thereby affecting drug-target interactions.

  • Vector for Further Diversification: The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of a wider chemical space during lead optimization.

  • Specific Interactions with the Target: The sulfonamide group is a well-known hydrogen bond donor and acceptor, often forming key interactions with the hinge region of the kinase active site. The specific positioning of the bromo and fluoro substituents can provide additional beneficial interactions or orient the molecule optimally within the binding pocket.

Representative Protocol: Synthesis of a Sulfonamide Derivative

The following is a general protocol for the synthesis of a sulfonamide derivative from this compound.

  • To a solution of a primary or secondary amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a solution of this compound (1.05 equivalents) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to afford the desired sulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity and the strategic placement of its functional groups provide chemists with a powerful tool for the construction of novel drug candidates. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the essential physical and chemical properties of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride, a key reagent in synthetic chemistry. The information herein is curated for researchers, chemists, and professionals in drug development, offering a blend of empirical data and practical insights to ensure safe and effective handling and application.

Introduction and Compound Identity

This compound is a substituted aromatic sulfonyl chloride. Its trifunctional nature—possessing a bromo, a fluoro, and a sulfonyl chloride group—makes it a versatile building block in medicinal chemistry and organic synthesis. The precise arrangement of these functional groups on the benzene ring dictates its unique reactivity and physical characteristics, which are critical for its application in the synthesis of complex molecules.

  • Chemical Structure: Chemical structure of this compound

    Image Source: PubChem CID 50998641[1]

  • CAS Number: 771-67-5[1][2]

  • Molecular Formula: C₆H₃BrClFO₂S[1][3][4]

  • Molecular Weight: 273.51 g/mol [1][3][4]

  • IUPAC Name: 2-bromo-5-fluorobenzenesulfonyl chloride[1][2]

  • Synonyms: 2-Bromo-5-fluorobenzenesulfonyl chloride, 2-BROMO-5-FLUOROPHENYLSULFONYL CHLORIDE[1]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are paramount for its practical use, influencing everything from reaction setup to purification and storage. The data for this compound are summarized below. Note the conflicting data for the melting point from different suppliers, which underscores the importance of empirical verification in a laboratory setting.

PropertyValueSource(s)
Physical Form PowderEnamine Store[2]
Melting Point 62-63 °CEnamine Store[2]
32-33 °CChemicalBook (CAS 351003-47-9)[5]
33.0-42.0 °CThermo Fisher Scientific (for 2-Bromo-4-fluorobenzenesulfonyl chloride)**[6]
Boiling Point 92-94 °C at 0.35 mmHgChemicalBook (CAS 351003-47-9)[5]
290.6 °C at 760 mmHgGuidechem (for a related isomer)***[7]
Density 1.833 g/mL at 25 °C (lit.)ChemicalBook (CAS 351003-47-9)[5][8]
Refractive Index n20/D 1.5360 (lit.)ChemicalBook (CAS 351003-47-9)[5][7]
Flash Point >230 °F (>110 °C)ChemicalBook (CAS 351003-47-9)*[5][7]

*It is important to note that some sources associate the CAS number 351003-47-9 with 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, which has a different structure. The data from these sources should be used with caution.[5][7][8][9]

**Data for the regioisomer 2-Bromo-4-fluorobenzenesulfonyl chloride is included for comparative purposes, highlighting how small structural changes can impact physical properties.[6]

***This boiling point is listed for 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and is likely not representative of the target compound.[7]

Experimental Workflow for Physical Property Determination

To resolve discrepancies in reported data and to ensure the quality of the starting material, in-house verification of physical properties is a standard and recommended practice.

Causality: DSC is chosen over traditional melting point apparatus for its high precision and ability to detect thermal events like phase transitions and decomposition. It provides a thermodynamic profile of the material.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg of Sample B Seal in Aluminum Pan A->B C Load Sample & Reference Pans B->C D Run Thermal Program (25-100°C at 10°C/min) C->D E Record Heat Flow D->E F Identify Endothermic Peak E->F G Determine Onset Temperature (Melting Point) F->G

DSC workflow for melting point determination.

Stability, Handling, and Storage

Stability: Aryl sulfonyl chlorides are generally sensitive to moisture. The sulfonyl chloride moiety can hydrolyze to the corresponding sulfonic acid, especially under basic conditions or at elevated temperatures.

Handling:

  • Due to its corrosive nature, as indicated by hazard statements, appropriate personal protective equipment (PPE) is mandatory.[2][3][10][11] This includes chemical-resistant gloves, safety goggles, and a lab coat.

  • Work should be conducted in a well-ventilated fume hood.

  • Avoid breathing dust.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]

  • Precautionary Statements: P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501.[2]

Storage:

  • Store in a tightly sealed container to prevent moisture ingress.

  • Recommended storage is at room temperature, under an inert atmosphere (e.g., argon or nitrogen).[2][12]

Logical Framework for Application in Synthesis

The utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for sequential, site-selective reactions.

Diagram of Synthetic Utility:

Synthetic_Utility A 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride B Sulfonamide Formation (Reaction with Amines) A->B -SO2Cl C Suzuki / Buchwald-Hartwig Coupling (Reaction at C-Br bond) A->C -Br D Nucleophilic Aromatic Substitution (Reaction at C-F bond, activated) A->D -F

Orthogonal reactivity of functional groups.

This trifunctional handle allows chemists to first, for example, form a sulfonamide, and then subsequently use the bromo or fluoro substituents for further carbon-carbon or carbon-heteroatom bond formation, building molecular complexity in a controlled manner.

References

An In-depth Technical Guide to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a sulfonyl chloride functional group, offers a versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its applications in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 62-63 °C.[1] Its molecular formula is C6H3BrClFO2S, corresponding to a molecular weight of 273.51 g/mol .[2]

PropertyValueSource
Molecular Formula C6H3BrClFO2S[2]
Molecular Weight 273.51 g/mol [2]
CAS Number 771-67-5
Appearance White to off-white crystalline powder
Melting Point 62-63 °C[1]
Boiling Point 300.1±27.0 °C (Predicted)[3]
Density 1.867±0.06 g/cm3 (Predicted)[3]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of aryl sulfonyl chlorides is the Sandmeyer reaction. This reaction involves the diazotization of an aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. In the case of this compound, the starting material is 2-bromo-5-fluoroaniline.

Synthesis Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline Diazonium Salt Diazonium Salt 2-Bromo-5-fluoroaniline->Diazonium Salt NaNO2, HCl 0-5 °C Sulfonyl Chloride Formation SO2, CuCl2 Diazonium Salt->Sulfonyl Chloride Formation This compound This compound Sulfonyl Chloride Formation->this compound Chlorination

Caption: Synthesis workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the Sandmeyer reaction of anilines.

Materials:

  • 2-Bromo-5-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Sulfur Dioxide (SO2)

  • Copper(II) Chloride (CuCl2)

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-bromo-5-fluoroaniline to a mixture of concentrated hydrochloric acid and water.

    • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(II) chloride in a suitable solvent (e.g., acetic acid or an aqueous medium).

    • Bubble sulfur dioxide gas through this solution until saturation is reached, while maintaining a low temperature.

    • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper chloride solution. Vigorous nitrogen evolution will be observed. The temperature should be carefully controlled during this addition.

    • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water.

    • The solid product, this compound, will precipitate.

    • Collect the solid by filtration and wash it with cold water.

    • Dissolve the crude product in a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered lipophilicity, which can in turn improve oral bioavailability and the overall pharmacokinetic profile of a drug.

This compound serves as a key intermediate for introducing the 2-bromo-5-fluorophenylsulfonyl moiety into a target molecule. This can be particularly useful in the development of:

  • Kinase Inhibitors: The sulfonyl group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the kinase active site. The substituted aromatic ring can provide additional binding interactions and influence the overall orientation of the inhibitor.

  • Antiviral Agents: The introduction of fluorinated motifs has been shown to be beneficial in the design of antiviral drugs.[4] The 2-bromo-5-fluorophenylsulfonyl group can be incorporated to improve the drug-like properties of these agents.

  • Other Therapeutic Areas: The versatility of the sulfonyl chloride group allows for its reaction with a wide range of nucleophiles (e.g., amines, alcohols, phenols) to form sulfonamides, sulfonates, and other derivatives, making it a valuable tool for the synthesis of a diverse array of potential therapeutic agents.

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromo, fluoro, and sulfonyl chloride substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of a substituted aromatic ring with electron-withdrawing groups.

  • IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile scaffold for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in modern medicinal chemistry.

References

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of rational drug design. Among the repertoire of versatile building blocks, 2-bromo-5-fluorobenzene-1-sulfonyl chloride stands out as a key intermediate, offering a trifecta of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of novel therapeutics. The insights presented herein are curated for the discerning researcher and drug development professional, aiming to bridge the gap between theoretical knowledge and practical application.

Section 1: Core Characteristics of this compound

IUPAC Nomenclature and Structural Elucidation

The unequivocally accepted IUPAC name for the compound is 2-bromo-5-fluorobenzenesulfonyl chloride [1]. Its chemical structure is characterized by a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 5-position, and a sulfonyl chloride group at the 1-position.

Molecular Formula: C₆H₃BrClFO₂S[1]

Canonical SMILES: C1=CC(=C(C=C1F)S(=O)(=O)Cl)Br

The strategic placement of the bromo, fluoro, and sulfonyl chloride functionalities imparts distinct reactivity and physicochemical properties to the molecule, making it a valuable asset in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in experimental settings. The key properties of 2-bromo-5-fluorobenzenesulfonyl chloride are summarized in the table below.

PropertyValueSource
CAS Number 771-67-5[1]
Molecular Weight 273.51 g/mol [1]
Physical Form Powder
Melting Point 62-63 °C
Storage Temperature Room Temperature

Section 2: Synthesis and Mechanistic Insights

The synthesis of 2-bromo-5-fluorobenzenesulfonyl chloride typically proceeds via a diazotization-sulfonylation sequence, a robust and widely employed method for the preparation of substituted benzenesulfonyl chlorides. A plausible synthetic route is outlined below, drawing upon established methodologies for analogous transformations[2].

Conceptual Synthetic Workflow

The synthesis commences with the diazotization of 2-bromo-5-fluoroaniline. This intermediate is then subjected to a sulfonyl chloride formation reaction.

G cluster_synthesis Synthesis Workflow Start 2-Bromo-5-fluoroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 2-Bromo-5-fluorobenzenediazonium chloride Diazotization->Diazonium_Salt Sulfonylation Sulfonylation (SO₂, CuCl₂, aq. HCl) Diazonium_Salt->Sulfonylation Product This compound Sulfonylation->Product Purification Purification (Extraction, Crystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

The following protocol is a representative, detailed procedure adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides via diazotization[2].

Materials:

  • 2-Bromo-5-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-5-fluoroaniline in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of copper(I) chloride in aqueous HCl.

    • Bubble sulfur dioxide gas through this solution until saturation.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated CuCl solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is critical for maximizing the yield of the diazonium intermediate and ensuring a safe reaction.

  • Copper(I) Chloride Catalyst: CuCl acts as a catalyst in the Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride in the presence of sulfur dioxide.

  • Aqueous Work-up: The washing steps are essential to remove any remaining acids, unreacted starting materials, and inorganic byproducts, leading to a purer final product.

Section 3: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily centered around the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides.

The Cornerstone Reaction: Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is the most common and pivotal transformation, yielding the corresponding N-substituted sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_sulfonamide Sulfonamide Synthesis Workflow Reagent This compound Reaction Reaction at 0 °C to RT Reagent->Reaction Amine Primary or Secondary Amine (R₁R₂NH) Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Sulfonamide N-substituted 2-Bromo-5-fluorobenzenesulfonamide Reaction->Sulfonamide Purification Aqueous Work-up & Purification Sulfonamide->Purification Final_Product Pure Sulfonamide Purification->Final_Product

Caption: General workflow for the synthesis of sulfonamides.

Role in Kinase Inhibitor Scaffolding

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling crucial interactions with the hinge region of the kinase active site. While specific drugs utilizing this compound are not prominently in the public domain, the strategic placement of the bromo and fluoro substituents offers significant advantages for lead optimization:

  • Fluorine Atom: The introduction of a fluorine atom can modulate the pKa of the sulfonamide, enhance metabolic stability, and improve membrane permeability.

  • Bromine Atom: The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wider chemical space and the optimization of potency and selectivity.

Section 4: Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic region (7.0-8.0 ppm) showing complex splitting patterns (doublets and triplets of doublets) due to ³J(H-H) and ³J(H-F) or ⁴J(H-F) couplings.
¹³C NMR Aromatic region (110-140 ppm) showing 6 distinct signals. The carbon attached to fluorine will exhibit a large ¹J(C-F) coupling constant.
¹⁹F NMR A single resonance in the typical range for an aryl fluoride.
IR (Infrared) Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹).
MS (Mass Spec.) Molecular ion peak (M⁺) at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Section 5: Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate safety precautions.

Hazard Profile:

  • Corrosive: Causes severe skin burns and eye damage.

  • Harmful if swallowed.

  • Reacts with water, alcohols, and other nucleophiles.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Keep away from moisture.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as water, bases, and strong oxidizing agents.

Section 6: Conclusion and Future Outlook

This compound is a powerful and versatile building block for organic synthesis and drug discovery. Its unique combination of reactive functionalities provides a robust platform for the construction of novel sulfonamides and other complex molecules. As the demand for targeted and highly specific therapeutics continues to grow, the strategic application of such well-defined chemical scaffolds will undoubtedly play an increasingly important role in the future of medicine.

References

A Comprehensive Safety & Handling Guide for 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the safety, handling, and emergency protocols for 2-bromo-5-fluorobenzene-1-sulfonyl chloride (CAS No. 771-67-5). Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical principles behind the hazards and outlines a risk-based approach to ensure laboratory safety and experimental integrity.

Introduction: Understanding the Reagent

This compound is an aromatic sulfonyl halide, a class of compounds widely utilized in organic synthesis and medicinal chemistry as crucial building blocks. Their utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) moiety, which readily participates in reactions to form sulfonamides, sulfonate esters, and other derivatives. However, the very reactivity that makes this compound valuable is also the primary source of its significant hazards. This guide is structured to empower the user with the knowledge to handle this reagent not just safely, but intelligently.

Section 1: The Core Hazard Profile - A Function of Reactivity

The principal hazard associated with this compound is its classification as a corrosive substance. It is known to cause severe skin burns and eye damage and is harmful if swallowed.[1] This is not an arbitrary classification but a direct consequence of the chemical reactivity of the sulfonyl chloride functional group.

Mechanism of Corrosivity: Sulfonyl chlorides are highly susceptible to nucleophilic attack. The most common nucleophile in a laboratory environment is water, including atmospheric moisture. The reaction of this compound with water results in rapid hydrolysis, yielding 2-bromo-5-fluorobenzenesulfonic acid and hydrochloric acid (HCl). Both products are highly corrosive and are responsible for the severe tissue damage that can occur upon contact. This reactivity also means the compound is moisture-sensitive.[2][3]

The hazard statements for this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage), with the signal word "Danger".[1]

Section 2: Physicochemical & Identifier Cross-Reference

For unambiguous identification and procedural planning, the following properties are essential. The compound typically appears as a powder or solid.[1]

IdentifierValueSource
CAS Number 771-67-5[1][4]
Molecular Formula C₆H₃BrClFO₂S[1][5]
Molecular Weight 273.51 g/mol N/A
Melting Point 62-63 °C[1]
IUPAC Name 2-bromo-5-fluorobenzenesulfonyl chloride[1]

Section 3: A Risk-Based Approach to Safe Handling

Adherence to the hierarchy of controls is paramount for mitigating the risks associated with this reagent. This framework prioritizes systematic hazard reduction over reliance on personal protective equipment alone.

Hierarchy_of_Controls Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedures & Training) PPE Personal Protective Equipment (PPE) (Final Barrier)

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

1. Engineering Controls (The Primary Barrier): This is the most critical layer of protection. All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[6] The fume hood's exhaust ventilation is essential to prevent the inhalation of fine dust particles and to contain any corrosive HCl gas that may be liberated through contact with ambient moisture.[7]

2. Administrative Controls (Workflow & Practices): These are the standard operating procedures that define safe interaction with the chemical.

  • Designated Use Area: Clearly demarcate an area within the fume hood for handling this reagent to prevent cross-contamination.

  • Incompatible Materials: This compound must be stored and handled away from water, strong bases, amines, strong oxidizing agents, and acids.[2][6][8] Contact can lead to violent reactions or the release of toxic gases.

  • Good Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[8]

3. Personal Protective Equipment (PPE) (The Last Line of Defense): PPE does not prevent accidents but can mitigate injury. The following are mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield for comprehensive protection against splashes.[7][9]

  • Skin Protection: A flame-retardant lab coat and full-length clothing are required. Handle the material with chemically resistant gloves (e.g., nitrile), which must be inspected before use and disposed of properly after handling.[7][9]

  • Respiratory Protection: Generally not required if work is performed within a functioning fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with a filter appropriate for acid gases and organic vapors should be used.[6][10]

Section 4: Emergency Protocols - Planning for Deviations

A swift and correct response to an emergency is critical to minimizing harm.

Exposure First Aid: Immediate action is required for any exposure. The primary goal is to remove the chemical from the body and seek professional medical help.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention. [2][6][8]
Skin Contact Immediately remove all contaminated clothing.[6][8][9] Wash the affected skin area with plenty of soap and water.[7][9] Seek immediate medical attention. [6][8]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth.[6][7][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [2][6][9] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2][7][9] Seek immediate medical attention.

Spill Management Protocol: For a small-scale laboratory spill, a controlled response is necessary. Under no circumstances should water be used , as it will exacerbate the hazard by creating corrosive acids.[8][11]

Spill_Response_Workflow start Spill Detected alert Alert Colleagues & Restrict Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) alert->ppe no_water CRITICAL: DO NOT USE WATER ppe->no_water absorb Cover spill with a DRY, inert absorbent (e.g., sand, dry lime, or soda ash) no_water->absorb collect Carefully sweep up material using non-sparking tools. Place in a labeled, sealed container for hazardous waste. absorb->collect decon Decontaminate spill area (follow institutional guidelines) collect->decon dispose Dispose of waste container & contaminated PPE via licensed waste service decon->dispose end Procedure Complete dispose->end

Caption: Workflow for managing a small laboratory spill of the reagent.

Section 5: Storage and Disposal - The Chemical Lifecycle

Proper Storage: To maintain the reagent's integrity and prevent hazardous situations, storage conditions are critical.

  • Container: Keep in a tightly closed, properly labeled container.[6]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[6] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

  • Location: Keep in a designated corrosives area, away from the incompatible materials listed in Section 3.[6]

Waste Disposal: This material and its container must be disposed of as hazardous waste.[12]

  • Do not dispose of it down the drain.[6][7]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Section 6: Toxicological and Ecological Data Gaps

It is crucial to note that for this compound specifically, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] Furthermore, no component of this product is listed as a carcinogen by IARC, ACGIH, or NTP.[7] The absence of comprehensive data does not imply an absence of hazard. Therefore, a precautionary principle must be applied, treating the compound with the high degree of caution appropriate for a reactive, corrosive substance with unknown long-term health and environmental effects.

Conclusion

This compound is a potent and useful synthetic reagent whose hazardous properties are a direct result of its inherent chemical reactivity. A thorough understanding of its corrosivity, driven by its reaction with moisture, is key to its safe handling. By implementing a safety-first approach grounded in the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by strict administrative protocols and appropriate PPE—researchers can effectively mitigate the risks. Always be prepared with a clear and practiced emergency response plan.

References

A Technical Guide to the Spectral Analysis of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its trifunctionalized aromatic ring, featuring a bromine atom, a fluorine atom, and a sulfonyl chloride group, offers a versatile platform for the construction of complex molecular architectures. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of data acquisition and interpretation, grounded in established scientific literature.

The strategic placement of the bromo, fluoro, and sulfonyl chloride substituents on the benzene ring results in a unique electronic environment, which is reflected in its characteristic spectral fingerprint. Understanding these spectral features is crucial for confirming the compound's identity and purity. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, the characteristic vibrational modes observed in the IR spectrum, and the fragmentation patterns elucidated by mass spectrometry. Each section will include a detailed experimental protocol, a summary of the expected data, and an expert interpretation of the spectral features, drawing upon fundamental principles of spectroscopy and the known effects of halogen and sulfonyl substituents on aromatic systems.

Molecular Structure and Isomeric Considerations

The molecular structure of this compound is foundational to the interpretation of its spectral data. The substitution pattern on the benzene ring dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of ~220 ppm is standard.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR. The chemical shift range for fluorine is much larger than for protons, so a wider spectral width is necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl chloride, bromine, and fluorine substituents.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-37.8 - 8.0ddJ(H3-H4) ≈ 8-9, J(H3-F5) ≈ 4-5
H-47.4 - 7.6tJ(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3
H-68.1 - 8.3ddJ(H6-H4) ≈ 2-3, J(H6-F5) ≈ 7-8

Interpretation of ¹H NMR Spectrum:

The proton ortho to the strongly electron-withdrawing sulfonyl chloride group (H-6) is expected to be the most downfield. The fluorine atom will cause splitting of the signals for the ortho (H-6) and meta (H-3) protons, with typical H-F coupling constants as indicated. The proton at the 4-position will appear as a triplet due to coupling with the adjacent H-3 and H-6 protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts are highly dependent on the attached substituent.

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted C-F Coupling Constant (Hz)
C-1140 - 145dJ(C1-F5) ≈ 2-4
C-2120 - 125dJ(C2-F5) ≈ 20-25
C-3130 - 135dJ(C3-F5) ≈ 7-9
C-4118 - 122dJ(C4-F5) ≈ 20-25
C-5160 - 165dJ(C5-F5) ≈ 250-260
C-6135 - 140dJ(C6-F5) ≈ 2-4

Interpretation of ¹³C NMR Spectrum:

The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant and will be significantly downfield. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbon bearing the sulfonyl chloride group (C-1) and the carbon bearing the bromine (C-2) will also have characteristic chemical shifts.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 5-position.

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity
F-5-105 to -115ddd

Interpretation of ¹⁹F NMR Spectrum:

The chemical shift of the fluorine atom is sensitive to its electronic environment. The signal will be split into a doublet of doublet of doublets due to coupling with the two ortho protons (H-4 and H-6) and the one meta proton (H-3).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the IR beam and collect the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the sulfonyl chloride group, the aromatic ring, and the carbon-halogen bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
Asymmetric SO₂ stretch1380 - 1360Strong
Symmetric SO₂ stretch1190 - 1170Strong
Aromatic C=C stretch1600 - 1450Medium
C-F stretch1250 - 1000Strong
S-Cl stretch600 - 500Medium
C-Br stretch700 - 500Medium

Interpretation of IR Spectrum:

The most prominent features in the IR spectrum will be the strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations will appear in the fingerprint region and can be used for further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectral Data

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing bromine and chlorine.

Ion Predicted m/z Interpretation
[M]⁺272, 274, 276Molecular ion
[M-Cl]⁺237, 239Loss of chlorine radical
[M-SO₂Cl]⁺173, 175Loss of sulfonyl chloride radical
[C₆H₃BrF]⁺173, 175Bromofluorophenyl cation
[C₆H₃FSO₂]⁺158Fluorobenzenesulfonyl cation

Interpretation of Mass Spectrum:

The molecular ion peak will appear as a cluster of peaks due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peak in the molecular ion cluster will be at m/z 272. The fragmentation pattern will be dominated by the loss of the relatively weak S-Cl bond to give the [M-Cl]⁺ ion. Further fragmentation can involve the loss of the entire sulfonyl chloride group.

G M [C₆H₃BrClFO₂S]⁺˙ m/z 272, 274, 276 M_minus_Cl [C₆H₃BrFO₂S]⁺ m/z 237, 239 M->M_minus_Cl - Cl• M_minus_Br [C₆H₃ClFO₂S]⁺ m/z 193, 195 M->M_minus_Br - Br• M_minus_SO2Cl [C₆H₃BrF]⁺ m/z 173, 175 M_minus_Cl->M_minus_SO2Cl - SO₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides an unambiguous characterization of this important synthetic intermediate. This guide has outlined the expected spectral features based on established principles of spectroscopy and substituent effects. By following the detailed experimental protocols and utilizing the interpretive guidance provided, researchers can confidently verify the identity and purity of this compound, ensuring the success of their synthetic endeavors. The synergistic use of these analytical techniques forms a self-validating system for the structural elucidation of complex organic molecules.

solubility of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Introduction

This compound is a pivotal reagent in the landscape of modern organic synthesis. Its unique trifunctional molecular architecture—featuring a sulfonyl chloride group, a bromine atom, and a fluorine atom on a benzene ring—renders it a versatile building block for creating complex molecules, particularly in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] The reactivity of the sulfonyl chloride group allows for the facile formation of sulfonamides and sulfonates, while the halogenated phenyl ring offers strategic points for further functionalization through cross-coupling reactions.

The success of synthetic transformations involving this reagent is fundamentally tethered to its behavior in solution. A comprehensive understanding of its solubility is not merely academic; it is a critical parameter that dictates reaction kinetics, influences purification strategies, and ultimately governs the efficiency and scalability of a synthetic process. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both foundational knowledge and practical, field-proven methodologies for its assessment.

Physicochemical Properties: The Foundation of Solubility

Before delving into its solubility profile, it is essential to understand the intrinsic physicochemical properties of this compound. These properties, summarized in the table below, provide the first clues to its behavior in various solvent systems. The compound presents as a solid at room temperature with a relatively high molecular weight and a melting point of 62-63 °C.[2][3]

PropertyValueSource(s)
Molecular Formula C₆H₃BrClFO₂S[3]
Molecular Weight 273.51 g/mol [3]
Appearance Powder[2]
Melting Point 62-63 °C[2]
CAS Number 771-67-5[2][3]
InChI Key JUJFSUADOZWKSR-UHFFFAOYSA-N[2]
XLogP3 2.7[3]

The calculated XLogP3 value of 2.7 suggests a moderate degree of lipophilicity, predicting preferential solubility in organic solvents over water.[3] However, the highly polar and reactive sulfonyl chloride group introduces complexity to this prediction.

Solubility Profile: A Solvent-by-Solvent Analysis

The is a direct consequence of the interplay between its molecular structure and the properties of the solvent. While extensive quantitative public data is limited, a qualitative understanding can be derived from its chemical nature and by analogy to similar sulfonyl chlorides.[4]

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, especially from protic solvents. This reactivity is a critical consideration.

  • Protic Solvents (e.g., Water, Alcohols): These solvents are generally not recommended for dissolving this compound. The lone pair of electrons on the oxygen atom will readily attack the electrophilic sulfur center, leading to a solvolysis reaction (hydrolysis in water, alcoholysis in alcohols) that consumes the starting material to form the corresponding sulfonic acid or sulfonate ester.[4] This is not a true dissolution but a chemical reaction. The low intrinsic solubility of aryl sulfonyl chlorides in aqueous media can sometimes lead to their precipitation from the reaction mixture before significant hydrolysis occurs, a phenomenon exploited in certain aqueous synthesis protocols.[5]

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices for dissolving sulfonyl chlorides. They possess high dielectric constants that can stabilize the polar solute, but they lack the acidic proton that would lead to rapid decomposition.

  • Aprotic Nonpolar & Weakly Polar Solvents (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate): Solubility in these solvents is expected to be variable. Solvents like dichloromethane and tetrahydrofuran (THF) often provide a good balance of solubilizing power without promoting unwanted side reactions, making them common choices for reactions involving sulfonyl chlorides.

The following table provides a qualitative summary of expected solubility at ambient temperature.

SolventFormulaTypeExpected SolubilityRationale & Causality
Water H₂OProtic, PolarReactive/Insoluble Highly reactive; undergoes rapid hydrolysis to the sulfonic acid.[4]
Methanol/Ethanol CH₃OH/C₂H₅OHProtic, PolarReactive Undergoes alcoholysis to form the corresponding sulfonate ester.
Acetone C₃H₆OAprotic, PolarSoluble Good solvating power for polar functional groups.
Acetonitrile C₂H₃NAprotic, PolarSoluble Often used in reactions due to its polarity and relative inertness.
Dichloromethane CH₂Cl₂Aprotic, Weakly PolarSoluble A common solvent for reactions with sulfonyl chlorides.
Tetrahydrofuran (THF) C₄H₈OAprotic, Weakly PolarSoluble Good general-purpose solvent for a wide range of organic reagents.
Ethyl Acetate C₄H₈O₂Aprotic, Weakly PolarSoluble Good solvating power, often used in workup and purification.[6]
Toluene C₇H₈Aprotic, NonpolarPartially Soluble Lower polarity may limit solubility compared to more polar options.
Hexanes/Heptane C₆H₁₄/C₇H₁₆Aprotic, NonpolarInsoluble The high polarity of the sulfonyl chloride is incompatible with nonpolar alkanes.

Experimental Protocols for Precise Solubility Determination

To move beyond qualitative estimates, rigorous experimental determination is necessary. The following protocols are designed as self-validating systems to ensure accuracy and reproducibility.

Safety First: this compound is classified as a corrosive material that causes severe skin burns and eye damage.[2][7] It is also moisture-sensitive and contact with water can liberate toxic gas.[8] All handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

Method 1: Rapid Qualitative Assessment

This method provides a quick, preliminary evaluation of solubility in various anhydrous solvents.

Objective: To rapidly classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a given solvent.

Methodology:

  • Preparation: Add approximately 10-20 mg of this compound to a dry 1-dram vial.

  • Solvent Addition: Add 1 mL of the chosen anhydrous solvent to the vial.

  • Agitation: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

  • Observation: Visually inspect the solution against a well-lit, contrasting background.

    • Soluble: The solid completely dissolves, yielding a clear, particle-free solution.

    • Partially Soluble: A significant portion of the solid dissolves, but undissolved particles remain suspended or settled.

    • Insoluble: The solid shows no apparent sign of dissolving.

  • Record: Meticulously record the observations for each solvent tested.

Method 2: Quantitative Shake-Flask Gravimetric Method

This is the gold-standard method for determining the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the precise concentration (e.g., in mg/mL) of a saturated solution.

Causality of Design: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent, and that only the dissolved solute is measured.

Methodology:

  • Supersaturation: Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent (e.g., 5 mL). The excess solid is crucial to ensure the final solution is truly saturated.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a minimum of 24 hours. This extended period ensures that the dissolution process reaches a state of dynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle completely. This step is critical for preventing contamination of the supernatant with undissolved particles.

  • Sample Withdrawal & Filtration:

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.

    • Immediately filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed, dry evaporating dish or vial. The PTFE filter is chosen for its broad chemical compatibility.[11] This filtration step is the most critical for accuracy, as it removes any microscopic, undissolved crystals that would otherwise inflate the final mass.[4]

  • Solvent Evaporation: Gently evaporate the solvent from the filtered solution. This can be achieved under a slow stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the compound's melting point to prevent decomposition.

  • Mass Determination:

    • Once the solvent is fully removed, place the evaporating dish in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the dish containing the solid residue on a calibrated analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight (tare) of the empty dish from the final weight.

    • Determine the solubility by dividing the mass of the residue by the volume of the supernatant withdrawn (e.g., mg/mL).

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Isolation cluster_analysis Analysis & Calculation A 1. Add excess solute to known volume of solvent B 2. Seal and agitate at constant temperature (24h) A->B C 3. Allow excess solid to settle (≥2h) B->C D 4. Withdraw known volume of clear supernatant C->D E 5. Filter through 0.45µm PTFE syringe filter D->E F 6. Collect filtrate in a pre-weighed dish E->F G 7. Evaporate solvent under N2 or vacuum F->G H 8. Cool in desiccator and weigh final mass G->H I 9. Calculate Solubility (mass/volume) H->I

Caption: Workflow for the Shake-Flask Gravimetric Solubility Method.

Implications for Research and Drug Development

A thorough understanding of solubility is paramount for the effective utilization of this compound in any synthetic application.

  • Optimizing Reaction Conditions: Solubility directly impacts reaction kinetics. In a homogeneous solution, where the reagent is fully dissolved, reaction rates are typically faster and more reproducible. If the reagent is only partially soluble, the reaction becomes mass-transfer limited, leading to slower, less predictable outcomes. Choosing a solvent in which the reagent is sufficiently soluble at the desired reaction temperature is a primary step in process optimization.

  • Purification Strategies: Solubility data is the bedrock of purification by crystallization. To effectively crystallize a product derived from this reagent, one must identify a solvent system in which the product has high solubility at an elevated temperature but low solubility at a reduced temperature, while impurities remain soluble.

  • Process Safety and Scalability: On a larger scale, poor solubility can lead to clogged transfer lines and inconsistent heating. Furthermore, the heat of dissolution (or reaction) is better managed in a homogeneous system. The use of aqueous conditions for sulfonyl chloride synthesis, for instance, leverages the compound's low solubility to protect it from hydrolysis and allow for direct precipitation, simplifying isolation and enhancing safety.[5]

G cluster_factors Influencing Factors cluster_impact Synthetic Implications Solubility Solubility of Reagent Kinetics Reaction Kinetics Solubility->Kinetics Purification Purification (Crystallization) Solubility->Purification Safety Process Safety & Scalability Solubility->Safety Polarity Solvent Polarity Polarity->Solubility Temp Temperature Temp->Solubility Interactions Solute-Solvent Interactions Interactions->Solubility

Caption: Factors influencing solubility and their synthetic impact.

Conclusion

This compound is a valuable synthetic intermediate whose utility is deeply intertwined with its solubility characteristics. While its reactivity with protic solvents necessitates the use of anhydrous aprotic media, its solubility within this class can be readily determined through systematic experimental evaluation. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for assessing and leveraging the solubility of this key reagent. By grounding experimental design in a solid understanding of its physicochemical properties, chemists can unlock its full synthetic potential, leading to more efficient, scalable, and reliable processes.

References

stability and storage of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Introduction

This compound is a pivotal reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its utility as a precursor for introducing the 2-bromo-5-fluorophenylsulfonyl moiety is critical for the synthesis of complex sulfonamides, a class of compounds renowned for a wide spectrum of biological activities.[1] The integrity of this reagent is paramount; its degradation not only results in the loss of valuable material but also introduces impurities that can complicate reaction pathways, reduce yields, and compromise the purity of final products. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound and outlines rigorous, field-proven protocols for its optimal storage and handling.

Physicochemical and Structural Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper management. This compound is a solid at room temperature, a characteristic that aids in its handling compared to liquid analogs.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 771-67-5[2][3]
Molecular Formula C₆H₃BrClFO₂S[3]
Molecular Weight 273.51 g/mol [3]
Appearance White to off-white powder/solid[2]
Melting Point 62-63 °C[2]

The spatial arrangement of the electrophilic sulfonyl chloride group adjacent to a sterically demanding bromine atom on the aromatic ring influences its reactivity and stability.

Caption: Molecular Structure of this compound.

Chemical Stability and Degradation Pathways

The primary vulnerability of all sulfonyl chlorides, including the title compound, is their susceptibility to nucleophilic attack, particularly by water. This dictates the necessary precautions for storage and handling.

Hydrolytic Instability: The Primary Degradation Pathway

The sulfonyl chloride functional group is highly reactive towards water. This reaction, known as hydrolysis, is the most common and significant degradation pathway under standard laboratory conditions.[4] The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophiles like water.

The reaction proceeds as follows: R-SO₂Cl + H₂O → R-SO₃H + HCl [4]

This process results in the conversion of the reactive sulfonyl chloride to the corresponding, and generally less useful, 2-bromo-5-fluorobenzenesulfonic acid and hydrochloric acid. The consequences of hydrolysis are severe:

  • Loss of Active Reagent: The concentration of the desired starting material decreases over time.

  • Introduction of Corrosive Byproducts: The generation of HCl can create a corrosive microenvironment within the storage container, potentially compromising the container and accelerating further degradation.

  • Catalysis of Side Reactions: The presence of strong acids (both the sulfonic acid and HCl) can lead to unintended side reactions in subsequent synthetic steps.

Hydrolysis_Pathway cluster_legend Legend reagent 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride products Degradation Products: - 2-Bromo-5-fluorobenzenesulfonic Acid - Hydrochloric Acid (HCl) reagent->products Nucleophilic Attack (Hydrolysis) water H₂O (Moisture) water->products key1 Starting Reagent key2 Degradation Agent key3 Resulting Products

Caption: Primary degradation pathway of this compound via hydrolysis.

Thermal and Photochemical Stability

While sulfonyl chlorides can undergo thermal decomposition, this typically requires elevated temperatures and is a less immediate concern than hydrolysis during routine storage.[5][6] The decomposition mechanisms can be complex, proceeding through either radical or ionic pathways depending on the specific molecular structure and conditions.[6] For practical purposes, storing the compound away from heat sources is sufficient to mitigate this risk.

Photodegradation, induced by exposure to UV light, can also be a concern for aromatic compounds.[7] However, as this compound is a solid typically stored in opaque containers, this degradation route is considered secondary to moisture-induced hydrolysis.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this compound. The core principle is the rigorous exclusion of atmospheric moisture.

Optimal Storage Conditions

The following conditions are recommended to maximize the shelf-life and ensure the quality of the reagent.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C or in a cool, dark placeReduces the rate of potential degradation pathways and minimizes moisture content in the headspace of the container.[8]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces atmospheric moisture, directly inhibiting the primary hydrolysis degradation pathway.[8][9]
Container Tightly sealed, original manufacturer's bottle or a glass container with a PTFE-lined cap.Prevents ingress of atmospheric moisture and air. The material should be compatible and non-reactive.[9]
Environment Store in a dedicated desiccator or a dry cabinet.Provides a secondary barrier against ambient humidity.
Incompatible Materials

To prevent unintended reactions and degradation, this compound must be stored separately from the following chemical classes:

  • Water and Moisture: As detailed, causes rapid hydrolysis.[4]

  • Alcohols and Amines: React readily to form sulfonate esters and sulfonamides, respectively, consuming the reagent.[4]

  • Strong Bases (e.g., Hydroxides, Alkoxides): Can catalyze rapid hydrolysis and other decomposition reactions.[9]

  • Strong Oxidizing Agents: Potential for highly exothermic or explosive reactions.[9]

  • Strong Acids: While a product of hydrolysis, storing with other strong acids is poor practice and can promote other reactions.[9]

Step-by-Step Protocol for Handling and Aliquoting

The moment a container is opened presents the highest risk of moisture contamination. The following workflow is designed to minimize this risk.

  • Equilibration: Remove the container from cold storage (e.g., refrigerator) and allow it to warm to ambient laboratory temperature for at least 30-60 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Controlled Environment: Whenever possible, handle the reagent inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, use a dry bench or perform the operation quickly in a fume hood on a low-humidity day.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Quickly dispense the required amount of the solid.

  • Resealing: Immediately and securely recap the container. Before returning to storage, it is best practice to flush the headspace of the container with a gentle stream of dry nitrogen or argon to displace any moist air that may have entered.

  • Storage: Promptly return the sealed container to its designated cold and dry storage location.

Handling_Workflow start Start: Retrieve from Cold Storage (2-8°C) equilibrate 1. Equilibrate to Room Temperature (Crucial Step!) start->equilibrate Prevents Condensation prepare 2. Prepare Controlled Environment (Glovebox/Dry Bench) equilibrate->prepare open_dispense 3. Open Container & Quickly Dispense Reagent prepare->open_dispense Minimize Air Exposure purge_seal 4. Purge Headspace with Inert Gas (N₂/Ar) & Seal Tightly open_dispense->purge_seal end End: Return to Cold Storage purge_seal->end Preserve for Future Use

References

A Technical Guide to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. We will delve into its physicochemical properties, strategic applications in synthesis, a survey of commercial suppliers, and critical safety protocols. The objective is to provide not just data, but actionable insights grounded in chemical principles to facilitate its effective use in a laboratory setting.

Core Compound Profile: Physicochemical and Structural Properties

This compound (CAS No. 771-67-5) is a polysubstituted aromatic sulfonyl halide.[1] Its structure is characterized by a benzene ring functionalized with three distinct groups: a bromine atom, a fluorine atom, and a sulfonyl chloride moiety. This unique combination of substituents dictates its reactivity and utility as a versatile building block in organic synthesis.

The bromine and fluorine atoms provide handles for further functionalization through various cross-coupling reactions, while the highly electrophilic sulfonyl chloride group is primed for reaction with a wide array of nucleophiles.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 771-67-5 [1]
Molecular Formula C₆H₃BrClFO₂S [1]
Molecular Weight 273.51 g/mol [1]
Melting Point 62-63 °C [2]
Appearance Powder / Solid [2][3]
IUPAC Name 2-bromo-5-fluorobenzenesulfonyl chloride [1]

| InChI Key | JUJFSUADOZWKSR-UHFFFAOYSA-N |[2] |

Caption: Chemical structure of this compound.

Strategic Importance in Medicinal Chemistry and Drug Discovery

Arylsulfonyl halides are foundational reagents in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry found in numerous antibacterial, diuretic, and anticonvulsant drugs. The primary value of this compound lies in its role as a precursor to novel, highly functionalized molecules.

Synthesis of Sulfonamides and Covalent Inhibitors

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of drug synthesis.

Furthermore, the field of targeted covalent inhibitors has seen a resurgence, and sulfonyl-based electrophiles are at the forefront.[4] While traditional covalent drugs often target cysteine residues, sulfonyl fluorides and chlorides can engage a broader range of nucleophilic amino acid residues, including tyrosine, lysine, and histidine.[4] This expands the "druggable" proteome, enabling the targeting of proteins previously considered intractable.[4] The reactivity of the sulfonyl chloride makes it an excellent warhead for designing such targeted probes and therapeutics.

G Core Reactivity Pathway reagent 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride (Ar-SO₂Cl) product Stable Adduct (e.g., Sulfonamide or Covalent Protein Complex) reagent->product Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH₂ or Protein-Tyr) nucleophile->product byproduct HCl product->byproduct Liberation of G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Full PPE (Face Shield, Gloves, Lab Coat) prep2 Ensure Fume Hood is Operational prep1->prep2 handle1 Transfer Reagent (Inert Atmosphere if needed) prep2->handle1 handle2 Add to Reaction Vessel handle1->handle2 clean1 Quench Contaminated Glassware (Use appropriate base) handle2->clean1 clean2 Dispose of Waste (Follow Institutional Protocol) clean1->clean2

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a key intermediate in medicinal chemistry and organic synthesis, serving as a versatile building block for introducing the 2-bromo-5-fluorophenylsulfonyl moiety into complex molecules. This document provides a comprehensive guide to its synthesis via the chlorosulfonation of 1-bromo-4-fluorobenzene. The protocol details a robust, step-by-step procedure, discusses the underlying chemical principles, and emphasizes critical safety protocols required for handling the hazardous reagents involved. The information presented is intended to enable trained laboratory personnel to safely and efficiently perform this synthesis.

Introduction and Scientific Rationale

Aryl sulfonyl chlorides are a pivotal class of reagents in organic chemistry, most notably for the formation of sulfonamides, sulfonate esters, and sulfones. The specific compound, this compound, offers multiple reaction sites for subsequent functionalization. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols. The fluorine atom can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, making it a valuable substituent in drug design.

The synthesis described herein proceeds via an electrophilic aromatic substitution reaction. 1-Bromo-4-fluorobenzene is treated with chlorosulfonic acid. The powerful electrophile, chlorosulfonic acid, attacks the aromatic ring. The directing effects of the halogen substituents are crucial to the outcome. Both fluorine and bromine are ortho-, para-directing deactivators. In this case, the sulfonation occurs ortho to the bromine atom and meta to the fluorine atom, leading to the desired this compound isomer.

Reaction Scheme

Figure 1: Synthesis of this compound from 1-Bromo-4-fluorobenzene.

Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
1-Bromo-4-fluorobenzene175.0010.0 g57.1Starting Material
Chlorosulfonic acid116.5225 mL (43.25 g)371Reagent/Solvent
Dichloromethane (DCM)84.93100 mL-Extraction Solvent
Saturated NaHCO₃ solution-~150 mL-Quenching/Neutralizing
Anhydrous MgSO₄ or Na₂SO₄-~10 g-Drying Agent
Crushed Ice-~300 g-Quenching Medium
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure the setup is dry and situated within an ice-water bath in a fume hood.

  • Reagent Addition: Carefully charge the flask with chlorosulfonic acid (25 mL). Begin stirring and cool the acid to 0-5 °C using the ice bath.

  • Substrate Addition: Slowly add 1-bromo-4-fluorobenzene (10.0 g) dropwise via the dropping funnel over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to minimize side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC if desired (a suitable eluent would be 10:1 Hexanes:Ethyl Acetate).

  • Reaction Quenching (CRITICAL STEP): Prepare a large beaker (e.g., 1 L) containing a slurry of crushed ice (~300 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will generate HCl gas. Perform this step with extreme caution in the back of the fume hood. The product will precipitate as a solid.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (50 mL) and saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid. Wash again with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude solid is often of sufficient purity for many applications. If higher purity is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed. The melting point of the pure product is reported as 62-63 °C.

Safety and Handling Precautions

Chlorosulfonic acid is an extremely corrosive and reactive substance that requires specialized handling procedures.

  • Corrosivity: It causes severe skin burns and eye damage upon contact.[1][2]

  • Reactivity: It reacts violently with water, generating significant heat and releasing corrosive hydrogen chloride (HCl) and sulfuric acid mist.[3][4] Never add water directly to chlorosulfonic acid.[1]

  • Inhalation Hazard: Fumes are highly toxic and can be fatal if inhaled.[2][4] All work must be conducted in a well-ventilated chemical fume hood.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., butyl rubber).[1][5]

    • A lab coat and chemical apron.[1]

    • Chemical splash goggles and a full-face shield.[1][5]

    • Use a respirator with an appropriate acid gas cartridge if there is any risk of exposure outside a fume hood.[5]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like vermiculite or dry sand and place it in a sealed container for disposal.[5] Do NOT use combustible materials like sawdust.[3] Neutralize the remainder cautiously with an alkaline material like sodium bicarbonate.[3]

  • Emergency Procedures: Have an emergency safety shower and eyewash station readily accessible.[4][5] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Setup Glassware add_acid Charge Chlorosulfonic Acid (Cool to 0-5 °C) prep_reagents->add_acid add_substrate Slowly Add 1-Bromo-4-fluorobenzene (T < 10 °C) add_acid->add_substrate stir Stir at RT (2-3 hours) add_substrate->stir quench Quench on Ice (CAUTION!) stir->quench extract Extract with DCM quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallize (Optional) dry->purify final_product final_product purify->final_product Final Product: 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light yellow solid.

  • Molecular Formula: C₆H₃BrClFO₂S[6]

  • Molecular Weight: 273.51 g/mol [6][7]

  • Melting Point: 62-63 °C

  • Spectroscopic Analysis:

    • ¹H NMR & ¹⁹F NMR: To confirm the substitution pattern on the aromatic ring.

    • Mass Spectrometry: To confirm the molecular weight.

References

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the active component in a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[1][2][3] The synthesis of diverse sulfonamide libraries is therefore a critical activity in drug discovery and development. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a valuable building block in this endeavor. The strategic placement of the bromo and fluoro substituents on the aromatic ring offers medicinal chemists a handle to fine-tune the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target engagement. This document provides a comprehensive guide to the reaction of this compound with various amines, detailing the underlying reaction mechanism, offering step-by-step experimental protocols, and discussing key considerations for successful synthesis.

Reaction Mechanism and Rationale

The formation of a sulfonamide from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction.[4] The fundamental steps of this mechanism are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms, the chlorine atom, and the bromo- and fluoro-substituted benzene ring renders the sulfur atom highly electron-deficient and thus susceptible to nucleophilic attack.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate then collapses, leading to the departure of the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The resulting protonated sulfonamide is deprotonated by a base present in the reaction mixture, typically a non-nucleophilic amine such as pyridine or triethylamine, to yield the final sulfonamide product. The base also serves to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[1][4]

Experimental Workflow Setup 1. Dissolve Amine in Anhydrous DCM under N₂ Cooling 2. Cool to 0 °C Setup->Cooling Base_Add 3. Add Pyridine/Triethylamine Cooling->Base_Add Sulfonyl_Add 4. Add this compound solution dropwise Base_Add->Sulfonyl_Add Reaction 5. Stir at Room Temperature (4-16h) Sulfonyl_Add->Reaction Workup 6. Dilute with DCM, Wash with 1M HCl, H₂O, NaHCO₃, Brine Reaction->Workup Drying 7. Dry with MgSO₄, Filter, Concentrate Workup->Drying Purification 8. Purify by Chromatography or Recrystallization Drying->Purification Product Pure Sulfonamide Purification->Product

References

The Strategic Application of 2-Bromo-5-fluorobenzene-1-sulfonyl Chloride in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. Among the vast arsenal of chemical reagents available to medicinal chemists, 2-Bromo-5-fluorobenzene-1-sulfonyl chloride stands out as a versatile building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers a dual handle for synthetic diversification and property optimization. This guide provides an in-depth exploration of the utility of this reagent, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new medicines.

Introduction: The Significance of Halogenated Scaffolds

The presence of halogen atoms in drug molecules can profoundly influence their biological activity. Fluorine, the most electronegative element, is often introduced to enhance metabolic stability, increase binding affinity, and modulate pKa. Bromine, on the other hand, can serve as a handle for further chemical modifications through cross-coupling reactions and can also participate in halogen bonding, a non-covalent interaction that can contribute to target engagement. The combination of these two halogens on a benzene sulfonyl chloride core provides a powerful tool for lead optimization.

Core Application: Synthesis of N-Substituted Sulfonamides

The primary application of this compound in medicinal chemistry is the synthesis of N-substituted sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticancer agents.[1][2] The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

Diagram of the General Sulfonamide Synthesis

Sulfonamide_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reagent 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride product N-substituted 2-Bromo-5-fluorobenzenesulfonamide reagent->product amine Primary or Secondary Amine (R-NHR') amine->product base Base (e.g., Pyridine, TEA) hcl HCl base->hcl Neutralizes Kinase_Inhibitor_Synthesis cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Amide Coupling start 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride intermediate1 N-(3-aminopropyl)-2-bromo- 5-fluorobenzenesulfonamide start->intermediate1 amine Propane-1,3-diamine amine->intermediate1 1. DCM, TEA 2. Work-up product N-(3-propanamidopropyl)-2-bromo- 5-fluorobenzenesulfonamide (Kinase Inhibitor Scaffold) intermediate1->product reagent2 Propanoic anhydride reagent2->product DCM, TEA

References

Application Note: Synthetic Strategies for 2-Bromo-5-fluorobenzotrifluoride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Bromo-5-fluorobenzotrifluoride is a pivotal building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates, while the strategically placed bromo and fluoro substituents provide versatile handles for further chemical modification. This document provides a detailed guide to the principal synthetic routes for obtaining the 2-bromo-5-fluorobenzotrifluoride core and outlines key protocols for its subsequent derivatization via modern cross-coupling methodologies.

Introduction

The fluorinated aromatic compound, 2-bromo-5-fluorobenzotrifluoride (CAS No: 40161-55-5), is a high-value intermediate in organic synthesis. It is notably a key precursor in the synthesis of the anti-cancer drug Bicalutamide, a non-steroidal anti-androgen.[1] The unique electronic properties conferred by the electron-withdrawing trifluoromethyl (-CF₃) and fluorine (-F) groups, combined with the reactivity of the bromine (-Br) atom, make this molecule an ideal substrate for a wide range of chemical transformations. This guide details field-proven synthetic routes, explains the causality behind methodological choices, and provides robust protocols for its synthesis and derivatization.

Part I: Synthesis of the 2-Bromo-5-fluorobenzotrifluoride Core

Several viable synthetic pathways exist for the preparation of the title compound. The choice of route often depends on the availability of starting materials, scalability, and overall cost-effectiveness. Here, we detail two of the most reliable and widely adopted strategies.

Route A: Multi-step Synthesis from m-Fluorobenzotrifluoride

This three-step route is one of the most common and highest-yielding methods, beginning with the readily available m-fluorobenzotrifluoride.[2] The strategy involves introducing a nitro group, which is then reduced to an amine, making it amenable to a Sandmeyer reaction to install the bromine.

Causality and Experimental Logic:

  • Nitration: The -CF₃ and -F groups are deactivating and meta-directing. However, the position ortho to the fluorine and meta to the trifluoromethyl group is activated for electrophilic aromatic substitution, leading to the desired 5-fluoro-2-nitrobenzotrifluoride isomer. A mixed acid system (HNO₃/H₂SO₄) is a standard and effective nitrating agent.

  • Reduction: The nitro group is efficiently reduced to a primary amine using catalytic hydrogenation. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[2]

  • Sandmeyer Reaction: The conversion of an aryl amine to an aryl bromide is classically achieved via the Sandmeyer reaction.[3][4] The amine is first converted to a stable diazonium salt at low temperatures, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the final product.[5] This method provides excellent regioselectivity and yield.

Route_A_Synthesis A m-Fluorobenzotrifluoride B 5-Fluoro-2-nitrobenzotrifluoride A->B HNO₃, H₂SO₄ C 5-Fluoro-2-aminobenzotrifluoride B->C H₂, Raney Ni D 2-Bromo-5-fluorobenzotrifluoride C->D 1. NaNO₂, HBr 2. CuBr

Caption: Synthesis from m-Fluorobenzotrifluoride.

Detailed Protocol (Route A):

Step 1: Nitration of m-Fluorobenzotrifluoride [2]

  • To a reaction vessel equipped with a stirrer and cooling bath, add m-fluorobenzotrifluoride.

  • Cool the vessel to below 10°C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (molar ratio of 1.1-1.5 equivalents relative to the starting material).

  • Slowly add the nitrating mixture dropwise to the m-fluorobenzotrifluoride, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2.5 hours.

  • Upon completion (monitored by GC), cool the mixture and carefully add it to ice water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The crude product, 5-fluoro-2-nitrobenzotrifluoride, can be purified by recrystallization from petroleum ether or n-hexane.

Step 2: Reduction to 5-Fluoro-2-aminobenzotrifluoride [2]

  • In a high-pressure hydrogenation reactor, add the 5-fluoro-2-nitrobenzotrifluoride obtained from the previous step, methanol as a solvent, and a catalytic amount of Raney Nickel.

  • Seal the reactor, purge with hydrogen gas, and pressurize to 0.8-1.0 MPa.

  • Heat the reaction mixture to 80-90°C with vigorous stirring until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-2-aminobenzotrifluoride, which can be used directly in the next step.

Step 3: Sandmeyer Bromination [2]

  • Prepare a solution of 5-fluoro-2-aminobenzotrifluoride in 48% hydrobromic acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. Stir for an additional 30 minutes.

  • In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas (N₂) evolution will occur.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat gently to 50-60°C to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, extract the product with a suitable solvent (e.g., dichloromethane), wash the organic layer with aqueous NaOH and water, and dry over anhydrous magnesium sulfate.

  • Purify the final product, 2-bromo-5-fluorobenzotrifluoride, by vacuum distillation, collecting the fraction at 110-120°C under 40 mmHg.[6]

Route B: Direct Bromination of m-Fluorobenzotrifluoride

A more direct, albeit potentially lower-yielding, approach involves the direct electrophilic bromination of m-fluorobenzotrifluoride. This method avoids the multi-step sequence of nitration, reduction, and diazotization.

Causality and Experimental Logic: This reaction is an electrophilic aromatic substitution. The combination of potassium bromate and sulfuric acid generates the electrophilic bromine species in situ. The regioselectivity is governed by the directing effects of the existing substituents, leading to the desired 2-bromo isomer as the major product.[7]

Detailed Protocol (Route B): [7]

  • Add 70% sulfuric acid to a 10L glass reactor and cool to below 30°C.

  • Under stirring, add m-fluorobenzotrifluoride (0.66 kg).

  • Heat the mixture to maintain a temperature of 45-50°C.

  • Add powdered potassium bromate (0.80 kg) portion-wise over approximately 4 hours.

  • After the addition is complete, continue to stir the mixture at temperature for an additional 2 hours.

  • Monitor the reaction by GC until completion.

  • Quench the reaction by pouring it onto ice.

  • Extract the product with dichloromethane (3L).

  • Wash the organic layer sequentially with sodium sulfite solution and a mild base.

  • After drying, purify the product by distillation to yield 2-bromo-5-fluorobenzotrifluoride.

RouteStarting MaterialKey StepsTypical Overall YieldPurityReference(s)
A m-FluorobenzotrifluorideNitration, Reduction, Sandmeyer~76%>98%[2]
B m-FluorobenzotrifluorideDirect Bromination (KBrO₃/H₂SO₄)>90%>99%[7]

Part II: Derivatization of the 2-Bromo-5-fluorobenzotrifluoride Scaffold

The synthetic utility of 2-bromo-5-fluorobenzotrifluoride lies in its role as a versatile scaffold. The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[8] This is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[9]

Causality and Experimental Logic: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10] The key steps are: (1) Oxidative addition of the aryl bromide to the Pd(0) complex to form a Pd(II) intermediate. (2) Transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[8]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiil_halide Ar-Pd(II)L₂(X) pd0->pdiil_halide Oxidative Addition pdiil_borane Ar-Pd(II)L₂(R') pdiil_halide->pdiil_borane Transmetalation pdiil_borane->pd0 Reductive Elimination product Ar-R' pdiil_borane->product substrate Ar-X substrate->pdiil_halide boronic R'-B(OR)₂ boronic->pdiil_borane Base

Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.

General Protocol: Suzuki-Miyaura Coupling

  • To a reaction flask, add 2-bromo-5-fluorobenzotrifluoride (1.0 eq.), the desired aryl or alkyl boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to degas the mixture.

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds from aryl halides and amines.[11] This reaction is indispensable in medicinal chemistry for accessing a vast array of aryl amine derivatives.

Causality and Experimental Logic: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst.[12] The cycle involves: (1) Oxidative addition of the aryl bromide to Pd(0). (2) Coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu) to form a palladium-amido complex. (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical and often requires bulky, electron-rich ligands to facilitate the reductive elimination step.[13][14]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiil_halide Ar-Pd(II)L₂(X) pd0->pdiil_halide Oxidative Addition pdiil_amide Ar-Pd(II)L₂(NR'R'') pdiil_halide->pdiil_amide Amine Binding & Deprotonation pdiil_amide->pd0 Reductive Elimination product Ar-NR'R'' pdiil_amide->product substrate Ar-X substrate->pdiil_halide amine H-NR'R'' amine->pdiil_amide Base

Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.

General Protocol: Buchwald-Hartwig Amination

  • In an oven-dried flask under an inert atmosphere (argon or nitrogen), add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-5 mol%), and a strong base (e.g., sodium tert-butoxide, LHMDS, 1.2-1.5 eq.).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Add 2-bromo-5-fluorobenzotrifluoride (1.0 eq.) followed by the primary or secondary amine (1.0-1.2 eq.).

  • Heat the reaction mixture to 80-110°C, stirring vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and quench by adding water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the desired aryl amine derivative by column chromatography.

Summary and Outlook

2-Bromo-5-fluorobenzotrifluoride is a synthetically accessible and highly versatile intermediate. Reliable production methods starting from common materials like m-fluorobenzotrifluoride allow for its large-scale preparation. The true power of this building block is realized in its subsequent functionalization, primarily through robust and high-yielding palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols provide chemists with a reliable platform for the rapid generation of molecular diversity, accelerating discovery in drug development and materials science.

References

Application Notes & Protocols: A Comprehensive Guide to Sulfonylation with 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol and in-depth scientific context for the sulfonylation of primary and secondary amines using 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Sulfonamides are a cornerstone of medicinal chemistry, and the 2-bromo-5-fluorophenyl moiety offers a versatile scaffold for further functionalization in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, optimization strategies, and troubleshooting. We will explore the causality behind experimental choices to ensure robust, reproducible, and high-yielding synthetic outcomes.

Introduction: The Significance of Aryl Sulfonamides

Aryl sulfonamides are a privileged scaffold in modern pharmacology, forming the structural core of a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants[1]. The synthesis of these compounds is most commonly achieved by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base[2].

This compound is a particularly valuable reagent. The electron-withdrawing fluorine atom can modulate the physicochemical properties of the final compound, while the bromine atom serves as a versatile synthetic handle for post-sulfonylation modifications, such as palladium-catalyzed cross-coupling reactions. This dual functionality makes it an attractive building block for creating diverse chemical libraries for drug screening.

This document provides a comprehensive protocol grounded in established chemical principles to guide the successful synthesis of N-substituted-2-bromo-5-fluorobenzenesulfonamides.

Reaction Mechanism and Core Principles

The sulfonylation of an amine is a nucleophilic acyl substitution reaction occurring at the sulfur atom of the sulfonyl chloride. The reaction proceeds through a generally accepted concerted or stepwise mechanism involving a tetrahedral intermediate.

Caption: General mechanism for the sulfonylation of a primary amine.

The primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction[3].

Causality Behind Key Experimental Parameters

The success of the sulfonylation reaction is highly dependent on the careful control of several parameters:

  • Stoichiometry: Using a slight excess of the amine can be beneficial, but precise control is needed. For primary amines, a significant side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride[3]. Using a 1:1 or 1.1:1 ratio of amine to sulfonyl chloride is a common starting point.

  • Base Selection: The choice of base is critical for selectivity.

    • Strong, non-hindered bases (e.g., triethylamine) can readily deprotonate the mono-sulfonamide product, promoting the undesired di-sulfonylation[3].

    • Weaker or sterically hindered bases (e.g., pyridine, 2,6-lutidine, or DIPEA) are often preferred. Their bulkiness or lower basicity reduces the rate of sulfonamide anion formation, thus favoring the mono-sulfonylation product[3].

  • Temperature: The reaction is typically exothermic. Running the reaction at a reduced temperature (e.g., 0 °C) helps to control the reaction rate, minimize side reactions, and improve selectivity[3].

  • Rate of Addition: Slow, dropwise addition of the sulfonyl chloride solution to the amine solution is crucial. This maintains a low instantaneous concentration of the sulfonyl chloride, ensuring it reacts preferentially with the more nucleophilic starting amine rather than the less reactive sulfonamide anion, thereby minimizing di-sulfonylation[3].

  • Solvent: Anhydrous aprotic solvents are standard choices to prevent hydrolysis of the reactive sulfonyl chloride. The solvent's ability to dissolve all reactants is key for reaction kinetics[3][4]. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are commonly employed.

Detailed Experimental Protocol

This protocol provides a general procedure for the sulfonylation of a generic primary or secondary amine. Researchers should optimize conditions for their specific substrate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Suggested Grade
This compound771-67-5273.51>97% Purity
Substituted Amine (R-NH₂ or R₂NH)VariesVaries>98% Purity
Pyridine (or other suitable base)110-86-179.10Anhydrous
Dichloromethane (DCM)75-09-284.93Anhydrous
1M Hydrochloric Acid (HCl)7647-01-036.46Reagent Grade
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01Reagent Grade
Brine (Saturated NaCl Solution)7647-14-558.44Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous
Silica Gel7631-86-960.08230-400 mesh
Equipment
  • Round-bottom flask with magnetic stir bar

  • Dropping funnel or syringe pump

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer hotplate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Experimental Workflow Diagram

Experimental Workflow A 1. Preparation Dissolve amine and base in anhydrous DCM under N₂. B 2. Cooling Cool reaction mixture to 0 °C in an ice-water bath. A->B C 3. Reagent Addition Add sulfonyl chloride solution dropwise over 30-60 min. B->C D 4. Reaction Stir at 0 °C to RT. Monitor by TLC or LC-MS. C->D E 5. Quenching & Workup Quench with H₂O. Wash with 1M HCl, sat. NaHCO₃, and brine. D->E F 6. Drying & Concentration Dry organic layer (Na₂SO₄). Filter and concentrate in vacuo. E->F G 7. Purification Purify crude product via flash chromatography or recrystallization. F->G H 8. Analysis Characterize pure product (NMR, MS, etc.). G->H

Caption: Step-by-step experimental workflow for sulfonylation.

Step-by-Step Methodology

(Based on a 10 mmol scale)

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL). Stir until fully dissolved.

  • Base Addition: Add pyridine (1.5 eq, 15 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq, 10 mmol, 2.74 g) in anhydrous DCM (20 mL). Transfer this solution to a dropping funnel or syringe. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality Note: This slow addition is the most critical step to prevent di-sulfonylation of primary amines[3].

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Aqueous Workup:

    • Once the reaction is complete, quench by slowly adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 30 mL) to remove any remaining acid, and finally with brine (1 x 30 mL)[5].

    • Causality Note: The acid wash protonates the basic pyridine, making it water-soluble. The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product[5].

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide[6][7].

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Inactive amine (protonated).2. Hydrolyzed sulfonyl chloride.3. Insufficient reaction time.1. Ensure the amine starting material is the free base. If it's a salt (e.g., hydrochloride), add an extra equivalent of base.2. Use anhydrous solvents and reagents. Open new bottles if necessary.3. Extend the reaction time and continue monitoring by TLC/LC-MS.
Di-sulfonylation Product 1. Base is too strong or not hindered.2. Rate of addition was too fast.3. Reaction temperature was too high.1. Switch to a weaker or more sterically hindered base like pyridine or 2,6-lutidine[3].2. Decrease the rate of addition of the sulfonyl chloride, possibly using a syringe pump for better control.3. Maintain the reaction temperature at 0 °C during addition.
Complex Crude Mixture 1. Side reactions due to impurities.2. Product instability during workup.1. Ensure the purity of starting materials.2. Before full workup, test product stability in small aliquots with the planned acidic/basic washes. If degradation occurs, consider a milder workup, such as washing only with water and brine[8].
Difficult Purification Product has similar polarity to a byproduct (e.g., di-sulfonylation product).1. Optimize the chromatography mobile phase for better separation.2. If chromatography fails, attempt recrystallization with various solvent systems.

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage[9]. It should be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.[9][10]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[10][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: Catalytic Applications of 2-Bromo-5-fluorobenzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Catalytic Potential

In the landscape of modern synthetic chemistry, the development of novel catalysts and ligands is paramount for accessing new chemical space and improving the efficiency of pivotal reactions. Arylsulfonyl chlorides are versatile intermediates, and their derivatives, particularly those bearing strategic functionalities, hold significant promise in catalysis. This guide focuses on the catalytic applications of derivatives originating from 2-bromo-5-fluorobenzene-1-sulfonyl chloride. The unique electronic and steric properties imparted by the bromine and fluorine substituents on the phenyl ring, combined with the reactivity of the sulfonyl chloride group, provide a platform for the design of innovative ligands for transition-metal catalysis.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the synthesis of a novel phosphine ligand derived from this compound and its subsequent application in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Synthesis of a Novel Phosphine Ligand

The transformation of this compound into a valuable ligand for catalysis is a multi-step process. Here, we outline the synthesis of a biaryl phosphine ligand, a class of ligands renowned for their effectiveness in palladium-catalyzed cross-coupling reactions. The synthetic route leverages the bromo-substituent for a palladium-catalyzed C-C bond formation, followed by conversion of the sulfonyl chloride to a sulfonamide, and finally, phosphination.

Synthetic Workflow Diagram

G start This compound step1 Suzuki-Miyaura Coupling with 2-(dicyclohexylphosphino)phenylboronic acid start->step1 Pd(OAc)2, SPhos, K3PO4, Toluene/H2O step2 Amination of Sulfonyl Chloride step1->step2 Amine (e.g., Morpholine), Pyridine, DCM step3 Final Ligand step2->step3

Caption: Synthetic workflow for the preparation of a phosphine-sulfonamide ligand.

Protocol 1: Synthesis of 2'-(Dicyclohexylphosphino)-2-bromo-5-fluorobiphenyl-4-sulfonamide

This protocol details a plausible synthetic route to a sophisticated biaryl monophosphine ligand, where the 2-bromo-5-fluorobenzenesulfonyl moiety is elaborated into a functionalized biaryl backbone. Such ligands are instrumental in promoting challenging cross-coupling reactions.

Step 1a: Suzuki-Miyaura Coupling to form the Biaryl Scaffold

  • Rationale: The initial step involves a Suzuki-Miyaura coupling to create the biaryl backbone, which is a common structural motif in high-performance phosphine ligands. The choice of 2-(dicyclohexylphosphino)phenylboronic acid introduces the phosphine group early in the synthesis.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 2-(dicyclohexylphosphino)phenylboronic acid (1.1 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

    • Add anhydrous, degassed toluene (5 mL per mmol of sulfonyl chloride) and a 2M aqueous solution of potassium phosphate (K₃PO₄) (3.0 eq).

    • Stir the mixture vigorously and heat to 100 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the biaryl sulfonyl chloride intermediate.

Step 1b: Conversion to Sulfonamide

  • Rationale: The sulfonyl chloride is converted to a more stable and often catalytically beneficial sulfonamide. The choice of the amine can be varied to fine-tune the steric and electronic properties of the final ligand.

  • Procedure:

    • Dissolve the biaryl sulfonyl chloride intermediate from Step 1a in dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C and add pyridine (1.5 eq).

    • Slowly add the desired amine (e.g., morpholine, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with 1M HCl and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the final phosphine-sulfonamide ligand.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The newly synthesized ligand can now be employed in palladium-catalyzed Suzuki-Miyaura couplings. The electronic properties of the 2-bromo-5-fluorophenyl moiety, now part of the ligand backbone, are expected to influence the catalytic activity.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R1-Pd(II)(X)L2 oxidative_add->pd_complex1 R1-X transmetal Transmetalation pd_complex1->transmetal pd_complex2 R1-Pd(II)(R2)L2 transmetal->pd_complex2 R2-B(OR)2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
  • Rationale: This protocol provides a general procedure for the Suzuki-Miyaura coupling using the custom-synthesized ligand. The conditions are chosen to be broadly applicable to a range of substrates.

  • Procedure:

    • In a glovebox, charge a vial with palladium(II) acetate (0.01 eq) and the phosphine-sulfonamide ligand (0.02 eq).

    • Add the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

    • Add a 10:1 mixture of dioxane and water (0.1 M concentration relative to the aryl bromide).

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.

    • Purify by column chromatography to obtain the biaryl product.

Representative Data for Suzuki-Miyaura Coupling
EntryAryl BromideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
21-Bromo-4-(trifluoromethyl)benzene4-Methylphenylboronic acid4-Methyl-4'-(trifluoromethyl)biphenyl92
32-Bromopyridine3-Thienylboronic acid2-(Thiophen-3-yl)pyridine88
44-BromoacetophenoneNaphthalene-1-boronic acid1-(4-(Naphthalen-1-yl)phenyl)ethan-1-one90

Note: The yields presented are illustrative and based on typical results for high-performance biaryl phosphine ligands in similar reactions.

Part 3: Application in Heck Cross-Coupling

The Mizoroki-Heck reaction is another cornerstone of C-C bond formation, creating substituted alkenes. The performance of the palladium catalyst, and thus the ligand, is crucial for achieving high yields and stereoselectivity.

Catalytic Cycle for the Heck Reaction

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R-Pd(II)(X)L2 oxidative_add->pd_complex1 R-X migratory_insert Migratory Insertion pd_complex1->migratory_insert Alkene pd_complex2 Alkene-Pd Complex migratory_insert->pd_complex2 beta_hydride_elim β-Hydride Elimination pd_complex2->beta_hydride_elim beta_hydride_elim->pd0 Product

Caption: A simplified catalytic cycle for the Heck cross-coupling reaction.

Protocol 3: Heck Coupling of an Aryl Iodide with an Alkene
  • Rationale: This protocol outlines a standard procedure for the Heck reaction. Aryl iodides are often more reactive than bromides in this transformation. A phosphine sponge can be used to facilitate purification.

  • Procedure:

    • To a Schlenk tube, add the aryl iodide (1.0 eq), the alkene (1.2 eq), palladium(II) acetate (0.015 eq), and the phosphine-sulfonamide ligand (0.03 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (Et₃N) (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 80-120 °C and stir for 16-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and dilute with diethyl ether.

    • Wash with water (3 x 20 mL) to remove DMF and triethylammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • If necessary, treat the crude product with a phosphine scavenger to remove residual ligand before final purification by column chromatography.

Representative Data for Heck Coupling
EntryAryl HalideAlkeneProductYield (%)
14-IodoanisoleStyrene(E)-1-Methoxy-4-styrylbenzene93
21-Iodo-4-nitrobenzenen-Butyl acrylate(E)-Butyl 3-(4-nitrophenyl)acrylate85
33-Iodopyridine2,3-Dihydrofuran(E)-3-(2,3-Dihydrofuran-5-yl)pyridine78
41-IodonaphthaleneN-Vinylpyrrolidin-2-one(E)-1-(2-(Naphthalen-1-yl)vinyl)pyrrolidin-2-one89

Note: The yields presented are illustrative and based on typical results for high-performance biaryl phosphine ligands in similar reactions.

Conclusion and Future Outlook

The strategic derivatization of readily available starting materials like this compound opens avenues for the development of novel and efficient catalysts. The hypothetical phosphine-sulfonamide ligand presented in this guide exemplifies a rational approach to ligand design. By leveraging established synthetic transformations and catalytic protocols, researchers can explore the vast potential of such tailored catalytic systems. The fine-tuning of the ligand backbone, for instance, by varying the sulfonamide moiety or the phosphine substituents, offers further opportunities to optimize catalytic performance for specific applications in drug discovery, materials science, and fine chemical synthesis.

Application Notes & Protocols: 2-Bromo-5-fluorobenzene-1-sulfonyl chloride as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Reagent

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a uniquely functionalized aromatic building block, engineered to provide chemists with a trifecta of reactive sites. Its structure, featuring a highly reactive sulfonyl chloride group, a versatile bromine atom, and an electron-withdrawing fluorine atom, offers a pre-packaged platform for sequential, regioselective transformations.

This guide provides an in-depth exploration of this compound as a key intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its application. The protocols described herein are designed to be robust and self-validating, serving as a reliable foundation for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and to laboratory safety.

PropertyValueSource
CAS Number 771-67-5[1][2][3]
Molecular Formula C₆H₃BrClFO₂S[1][2]
Molecular Weight 273.51 g/mol [1][2]
Appearance Powder / Solid
Melting Point 62-63 °C
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2]

Handling & Storage: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible. It is corrosive and causes severe burns.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Store the reagent in a tightly sealed container in a cool, dry place away from water and incompatible materials such as strong bases and alcohols.

Core Application I: Synthesis of Biologically Relevant Sulfonamides

The formation of a sulfonamide bond is one of the most reliable and widely used reactions in medicinal chemistry.[4][5][6] The resulting sulfonamide moiety is a key pharmacophore found in a vast array of therapeutic agents. The reaction of this compound with primary or secondary amines provides a direct route to novel sulfonamides that retain the bromo and fluoro substituents for subsequent diversification.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This process is generally considered to be an SN2-type mechanism at the sulfur center.[7][8] The presence of a non-nucleophilic base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

Experimental Workflow: Sulfonamide Synthesis

The following diagram outlines the typical laboratory workflow for the synthesis of a sulfonamide derivative using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine (1.0 eq.) and Base (1.2-1.5 eq.) in an Aprotic Solvent (e.g., DCM, THF) reaction Add Sulfonyl Chloride Solution Dropwise to Amine Mixture at 0 °C to RT prep_amine->reaction prep_sulfonyl Prepare Solution of 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride (1.1 eq.) prep_sulfonyl->reaction stir Stir at RT (Monitor by TLC/LC-MS) reaction->stir quench Quench with Water/Aq. HCl stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (brine, NaHCO₃) extract->wash dry Dry (Na₂SO₄/MgSO₄) & Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Final Sulfonamide Product purify->product

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: Synthesis of N-Benzyl-2-bromo-5-fluorobenzenesulfonamide

This protocol provides a representative example using benzylamine. It can be adapted for a wide range of primary and secondary amines.

Materials:

  • This compound (1.00 g, 3.66 mmol, 1.0 eq.)

  • Benzylamine (0.39 g, 0.40 mL, 3.66 mmol, 1.0 eq.)

  • Triethylamine (Et₃N) (0.55 g, 0.76 mL, 5.49 mmol, 1.5 eq.)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Aqueous Work-up: Quench the reaction by adding 1 M HCl (15 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). The bicarbonate wash removes any excess acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% Ethyl Acetate in Hexanes) or by recrystallization to afford the pure N-benzyl-2-bromo-5-fluorobenzenesulfonamide.

Core Application II: A Gateway to Molecular Complexity via Cross-Coupling

A key strategic advantage of using this compound is the presence of the bromine atom on the aromatic ring. This serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations.[9][10][11][12] This allows for the late-stage introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.

Sequential Functionalization Strategy

The true power of this building block is realized in a two-step sequence:

  • Step 1: Sulfonamide/Sulfonate Formation: The sulfonyl chloride is reacted with a nucleophile (amine or alcohol) to build the core scaffold.

  • Step 2: Cross-Coupling: The bromine atom of the resulting product is then used as an electrophilic partner in a Pd-catalyzed reaction to introduce new C-C or C-N bonds.

This sequential approach is highly convergent and allows for the synthesis of complex target molecules from simple, readily available starting materials.

G start 2-Bromo-5-fluoro- benzene-1-sulfonyl chloride reagent1 + R¹R²NH (Amine Nucleophile) intermediate 2-Bromo-5-fluoro- benzenesulfonamide Derivative reagent2 + R³-B(OH)₂ (Boronic Acid) + Pd Catalyst final Complex Aryl-Substituted Sulfonamide reagent1->intermediate Step 1: Sulfonamide Formation reagent2->final Step 2: Suzuki Cross-Coupling

Caption: Sequential functionalization strategy.

Protocol: Suzuki Cross-Coupling of an Aryl Bromide Sulfonamide

This protocol outlines a general procedure for a Suzuki coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.

Materials:

  • N-Substituted-2-bromo-5-fluorobenzenesulfonamide (from previous step, 1.0 eq.)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Inert Atmosphere: To a Schlenk flask or vial, add the bromo-sulfonamide substrate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography to yield the desired biaryl sulfonamide.

Conclusion and Future Outlook

This compound is more than a simple reagent; it is a strategic tool for the efficient construction of diverse and complex molecular entities. Its pre-installed functional handles allow for a logical and sequential approach to synthesis, first establishing a stable sulfonamide or sulfonate core, followed by late-stage diversification via modern cross-coupling chemistry. This methodology is exceptionally well-suited for the demands of drug discovery programs, where the rapid synthesis and evaluation of analog libraries are paramount.[13] By understanding the principles and protocols outlined in this guide, researchers can fully leverage the synthetic power of this versatile building block to accelerate their research and development efforts.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug design and development. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a key building block, offering multiple reaction sites for the synthesis of diverse compound libraries. The presence of a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for modulating pharmacokinetic properties makes this reagent a valuable starting point for creating novel therapeutic agents.

Derivatives of this scaffold have been explored for a range of biological targets. For instance, substituted benzenesulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The derivatization of this compound allows for the precise introduction of various functionalities to optimize potency, selectivity, and drug-like properties. This guide provides detailed protocols for two of the most powerful and versatile derivatization strategies for this scaffold: sulfonamide formation and the Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of 2-Bromo-5-fluorobenzenesulfonamide Derivatives

The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for the synthesis of sulfonamides.[3] This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Core Principles and Experimental Rationale

The choice of base is critical in this reaction to neutralize the HCl byproduct and drive the reaction to completion. Tertiary amines, such as triethylamine or diisopropylethylamine, are commonly used as they are non-nucleophilic and do not compete with the primary or secondary amine substrate. The selection of the solvent is also important; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically preferred to avoid reaction with the sulfonyl chloride. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.

Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the synthesis of N-substituted 2-bromo-5-fluorobenzenesulfonamides.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine or DIPEA (1.5 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Sulfonamide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Amine in DCM Cool Cool to 0 °C Amine->Cool Add_Base Add Base (TEA/DIPEA) Cool->Add_Base Add_Sulfonyl_Chloride Add Sulfonyl Chloride Dropwise Add_Base->Add_Sulfonyl_Chloride Sulfonyl_Chloride Prepare Sulfonyl Chloride Solution in DCM Sulfonyl_Chloride->Add_Sulfonyl_Chloride Stir Stir at Room Temperature (2-16h) Add_Sulfonyl_Chloride->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Separate Organic Layer Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify

Workflow for the synthesis of 2-bromo-5-fluorobenzenesulfonamide derivatives.

Part 2: Suzuki-Miyaura Cross-Coupling of the Bromine Atom

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4][5][6] This reaction is catalyzed by a palladium(0) complex and requires a base. For this compound derivatives, the bromine atom can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters to generate biaryl sulfonamides.

Core Principles and Experimental Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. Palladium(II) acetate or pre-formed palladium complexes with phosphine ligands are common catalysts. The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. The solvent is typically a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-bromo-5-fluorobenzenesulfonamide derivative with an arylboronic acid.

Materials:

  • 2-Bromo-5-fluorobenzenesulfonamide derivative

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane or Toluene

  • Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Reflux condenser or microwave reactor

  • Ethyl acetate

  • Celite®

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask or microwave vial, add the 2-bromo-5-fluorobenzenesulfonamide derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., PPh₃, 6 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Alternatively, the reaction can be performed in a microwave reactor at elevated temperatures for shorter reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand, & Base Inert Establish Inert Atmosphere Combine->Inert Add_Solvent Add Degassed Solvents Inert->Add_Solvent Heat Heat to 80-100 °C (4-24h) or Microwave Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite® Cool->Filter Wash Wash with NH₄Cl and Brine Filter->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Summary of Derivatization Strategies

Derivatization MethodKey ReagentsTypical SolventsTemperatureKey Advantages
Sulfonamide Formation Primary/Secondary Amine, Tertiary Base (e.g., TEA)DCM, THF, Acetonitrile0 °C to Room Temp.Robust, high-yielding, broad amine scope.
Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst, Ligand, Base (e.g., K₂CO₃)Dioxane/Water, Toluene/Water80-100 °C or MicrowaveExcellent for C-C bond formation, wide functional group tolerance.

Applications in Drug Discovery: A Brief Outlook

The derivatives of this compound are of significant interest in the development of new therapeutics. For example, certain aryl sulfonamide derivatives have shown potential as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, which are being investigated for the treatment of allergic and inflammatory diseases such as asthma and atopic dermatitis.[7] The ability to readily diversify the scaffold through the protocols described herein allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery and development. The protocols for sulfonamide formation and Suzuki-Miyaura cross-coupling detailed in this application note provide robust and reliable methods for the derivatization of this scaffold. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We provide in-depth, experience-based insights to help you troubleshoot issues, optimize your reaction, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method is the direct chlorosulfonation of 1-bromo-4-fluorobenzene using an excess of chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction where the chlorosulfonium cation acts as the electrophile.

Q2: I see a significant amount of a water-soluble impurity in my crude product. What is it likely to be?

A2: This is almost certainly the corresponding sulfonic acid, 2-Bromo-5-fluorobenzenesulfonic acid. It forms via the hydrolysis of the sulfonyl chloride product. This is a very common impurity, especially if moisture is not rigorously excluded during the reaction or workup.[1][2]

Q3: My NMR shows an unexpected set of aromatic peaks, suggesting an isomer. Is this common?

A3: Yes, the formation of positional isomers is a known issue. The directing effects of the bromo and fluoro substituents on the starting material (1-bromo-4-fluorobenzene) can lead to the formation of other isomers, such as 4-bromo-2-fluorobenzene-1-sulfonyl chloride, although the desired 2-bromo-5-fluoro isomer is typically the major product.

Q4: How can I best remove the sulfonic acid impurity?

A4: A common method for removing sulfonic acid from less water-soluble aryl sulfonyl chlorides is to wash the crude product (dissolved in a water-immiscible organic solvent) with cold water or a dilute sodium bicarbonate solution.[3] Alternatively, scrubbing the crude liquid product with an aqueous hydrochloric acid solution can effectively extract the more water-soluble sulfonic acid.[1]

Q5: What are the critical safety precautions for this reaction?

A5: The reaction is hazardous. Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. The reaction should always be performed in a well-ventilated fume hood, with strict exclusion of moisture, and appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield) must be worn. The quenching step, typically pouring the reaction mixture onto ice, is highly exothermic and must be done slowly and with caution.[4]

Synthesis Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route to this compound and the key side reactions that lead to common impurities.

G SM 1-Bromo-4-fluorobenzene (Starting Material) Product This compound (Desired Product) SM->Product Main Reaction (Chlorosulfonation) Isomer Positional Isomer(s) (e.g., 4-Bromo-2-fluoro-isomer) SM->Isomer Side Reaction (Alternative Substitution) Reagent Chlorosulfonic Acid (ClSO3H) Hydrolysis 2-Bromo-5-fluorobenzenesulfonic acid (Hydrolysis Product) Product->Hydrolysis Hydrolysis Unreacted Unreacted Starting Material Water Trace H2O Water->Product

Caption: Synthesis of this compound and common impurity pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis, purification, and analysis.

Problem 1: Low Purity by HPLC/NMR; Significant Sulfonic Acid Peak
  • Symptom: Your crude product analysis shows a high percentage of 2-Bromo-5-fluorobenzenesulfonic acid. This may appear as a baseline distortion in HPLC or a water-soluble component that doesn't extract well into your organic solvent.

  • Potential Cause: Hydrolysis of the sulfonyl chloride product due to exposure to moisture.

  • Mechanism of Formation: Sulfonyl chlorides are reactive electrophiles that readily react with nucleophiles, including water. This hydrolysis can occur during the reaction if reagents are not anhydrous, during the aqueous workup, or even during storage if the product is exposed to atmospheric moisture.[1][5] The rate of hydrolysis can be accelerated by increased temperatures.[4]

  • Analytical Confirmation:

    • HPLC-MS: Look for a mass corresponding to the sulfonic acid (C₆H₄BrFO₃S).

    • ¹H NMR: The sulfonic acid protons may be exchangeable and appear as a broad singlet, often shifted downfield. The aromatic proton signals will also be present but may have slightly different chemical shifts compared to the sulfonyl chloride.

  • Corrective & Preventive Actions:

    • Ensure Anhydrous Conditions: Use freshly distilled or high-purity, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Controlled Quenching: Quench the reaction by pouring the mixture slowly onto a large excess of crushed ice. This keeps the temperature low, minimizing hydrolysis during the workup.[1] The rapid precipitation of the less-soluble sulfonyl chloride can also protect it from extensive hydrolysis.[6]

    • Purification: Wash the organic solution of the crude product with ice-cold water or brine to remove the more water-soluble sulfonic acid. For stubborn cases, a wash with dilute aqueous HCl can be effective.[1] Avoid basic washes (like sodium bicarbonate) if the product is prone to degradation, but for relatively stable aryl sulfonyl chlorides, a careful wash with dilute bicarbonate can remove acidic impurities.[3]

Problem 2: Presence of Isomeric Impurities
  • Symptom: ¹H or ¹⁹F NMR of the purified product shows more than the expected number of signals in the aromatic region, suggesting the presence of a positional isomer.

  • Potential Cause: Lack of complete regioselectivity during the electrophilic chlorosulfonation reaction.

  • Mechanism of Formation: The starting material, 1-bromo-4-fluorobenzene, has two activating ortho/para-directing groups. The fluorine is strongly activating and ortho, para-directing, while bromine is deactivating but still ortho, para-directing. The sulfonation occurs ortho to the fluorine atom, but a minor amount of substitution can occur at other positions, leading to isomeric products.

  • Analytical Confirmation:

    • GC-MS or LC-MS: Isomers will have the same mass but different retention times.

    • 2D NMR (COSY, HMBC): These techniques can help elucidate the exact structure of the isomeric impurity by showing correlations between protons and carbons.

  • Corrective & Preventive Actions:

    • Reaction Temperature Control: Running the reaction at a consistently low temperature can sometimes improve regioselectivity.

    • Purification: Careful purification is key.

      • Recrystallization: This is often the most effective method for separating isomers if a suitable solvent system can be found. Test various solvents like toluene, hexanes, or mixtures thereof.[3]

      • Flash Chromatography: While less common for bulk purification of sulfonyl chlorides, it can be effective on a smaller scale.[7]

Problem 3: Residual Starting Material in Final Product
  • Symptom: Analysis (GC, NMR) of the final product shows the presence of 1-bromo-4-fluorobenzene.

  • Potential Cause: Incomplete reaction.

  • Mechanism of Formation: This can be caused by insufficient reaction time, too low a temperature, or a suboptimal stoichiometry of chlorosulfonic acid.[4]

  • Analytical Confirmation:

    • GC-MS: Look for the retention time and mass spectrum corresponding to 1-bromo-4-fluorobenzene (C₆H₄BrF).[8]

    • ¹H NMR: The starting material has a distinct set of aromatic proton signals that can be identified if present.

  • Corrective & Preventive Actions:

    • Monitor Reaction Progress: Use TLC, GC, or HPLC to monitor the disappearance of the starting material before quenching the reaction.

    • Optimize Reaction Conditions:

      • Increase the equivalents of chlorosulfonic acid. Studies have shown that increasing the equivalents can significantly improve yield and conversion.[4]

      • Slightly increase the reaction temperature or extend the reaction time, while carefully monitoring for the formation of degradation products.

    • Purification: Unreacted starting material is typically more volatile and less polar than the sulfonyl chloride product. It can often be removed by fractional distillation under high vacuum or by recrystallization.

Summary of Common Impurities
Impurity NameChemical FormulaMolecular Weight ( g/mol )Common CauseRecommended Removal Method
1-Bromo-4-fluorobenzeneC₆H₄BrF175.00Incomplete reactionRecrystallization; High-vacuum distillation
2-Bromo-5-fluorobenzenesulfonic acidC₆H₄BrFO₃S255.06Hydrolysis of productWash with cold water, brine, or dilute HCl[1][3]
Positional Isomer(s)C₆H₃BrClFO₂S273.51Lack of regioselectivityRecrystallization; Flash Chromatography[3]

Experimental Protocol: Purification by Recrystallization

This protocol provides a general guideline for removing common impurities like unreacted starting material and positional isomers.

Objective: To purify crude this compound.

Materials:

  • Crude sulfonyl chloride

  • Toluene (or other suitable solvent like hexanes)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Filter funnel, flasks, heating mantle, ice bath

Procedure:

  • Dissolution: Gently warm a minimal amount of toluene in a flask. Slowly add the crude sulfonyl chloride powder until it is fully dissolved. Avoid overheating, which can promote degradation.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, transfer the flask to an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent (toluene) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent. All operations should be conducted in a fume hood.[3]

  • Analysis: Confirm the purity of the recrystallized product using HPLC, NMR, and melting point determination. The melting point should be sharp and match the literature value (approx. 62-63 °C).

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile reagent. The bifunctional nature of this molecule, containing both a highly reactive sulfonyl chloride and a versatile aryl bromide, presents unique opportunities and challenges in synthetic chemistry.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction appears to have stalled. What are the primary causes and how can I improve conversion?

Low conversion is one of the most common issues when working with arylsulfonyl chlorides. The root cause often traces back to one of three areas: reagent integrity, reaction conditions, or competing side reactions.

A1: Systematic Troubleshooting Protocol:

  • Verify Starting Material Integrity: The sulfonyl chloride group is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture during storage or handling can convert it to the unreactive 2-bromo-5-fluorobenzenesulfonic acid.

    • Action: Always use a fresh bottle or a properly stored aliquot of the sulfonyl chloride.[3] If you suspect degradation, you can check the purity by melting point; the pure compound melts at 62-63 °C. The presence of the sulfonic acid will appear as a highly polar, water-soluble baseline spot on a TLC plate.

  • Ensure Anhydrous Conditions: The presence of water is detrimental.

    • Action: Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Re-evaluate Stoichiometry and Base: For sulfonamide synthesis, the choice and amount of base are critical. The reaction generates one equivalent of HCl, which must be neutralized.[3]

    • Action: Ensure at least one equivalent of a non-nucleophilic base (for secondary amines) or two equivalents (for primary amines or if using an amine salt) are used. A weak base may not effectively scavenge the HCl, leading to protonation of your amine nucleophile and stalling the reaction.[3] Consider a stronger, non-nucleophilic base like Proton-Sponge® if you suspect base strength is the issue.

  • Optimize Temperature: While many sulfonamide formations proceed well at room temperature, sterically hindered amines or less nucleophilic substrates may require heating.

    • Action: Monitor the reaction by TLC or LC-MS. If no significant conversion is observed after 1-2 hours, gradually increase the temperature in 10-15 °C increments. Be cautious, as excessive heat can promote side reactions or decomposition.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Yield or Stalled Reaction check_sm 1. Verify Purity of 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Degradation Detected (e.g., via TLC/MP) check_sm->sm_bad No check_conditions 2. Confirm Anhydrous Conditions cond_ok Conditions are Dry check_conditions->cond_ok Yes cond_bad Moisture Present check_conditions->cond_bad No check_base 3. Re-evaluate Base Stoichiometry & Strength base_ok Base is Correct check_base->base_ok Yes base_bad Base is Weak or Insufficient check_base->base_bad No check_temp 4. Optimize Reaction Temperature temp_ok Reaction Progressing check_temp->temp_ok Yes temp_bad Still No Reaction check_temp->temp_bad No sm_ok->check_conditions sol_sm ACTION: Use fresh/purified starting material. sm_bad->sol_sm cond_ok->check_base sol_cond ACTION: Re-dry glassware, use anhydrous solvent. cond_bad->sol_cond base_ok->check_temp sol_base ACTION: Use >2 eq. base or a stronger base. base_bad->sol_base sol_final Consider alternative catalyst or coupling reagent. temp_ok->sol_final sol_temp ACTION: Gradually increase heat and monitor via TLC/LC-MS. temp_bad->sol_temp sol_temp->temp_ok

Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant, highly polar byproduct that remains at the TLC baseline. What is it and how can I prevent its formation?

A2: The most likely culprit is 2-bromo-5-fluorobenzenesulfonic acid, the product of hydrolysis of your starting material.[2] Sulfonyl chlorides react readily with water, and even trace amounts in your solvent or on your glassware can lead to significant byproduct formation.[1]

Mechanism of Side Reaction:

G cluster_0 Desired Reaction (Sulfonamide Formation) cluster_1 Side Reaction (Hydrolysis) RSO2Cl Ar-SO₂Cl Product Ar-SO₂NR'₂ + HCl RSO2Cl->Product Base Amine + R'₂NH RSO2Cl_hydro Ar-SO₂Cl SideProduct Ar-SO₃H + HCl RSO2Cl_hydro->SideProduct Trace Moisture Water + H₂O

Caption: Competing pathways for the sulfonyl chloride.

Prevention Strategies:

  • Strictly Anhydrous Technique: As detailed in Q1, use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere.

  • Order of Addition: Add the sulfonyl chloride (as a solid or a solution in anhydrous solvent) slowly to the solution of the amine and base. This ensures that any trace moisture reacts with the less valuable amine rather than the electrophile.

  • Workup Considerations: Quench the reaction with care. If an aqueous workup is necessary, perform it quickly and at low temperatures (e.g., pouring the reaction mixture into ice water) to minimize hydrolysis of any unreacted sulfonyl chloride.[1]

Q3: I am attempting a Suzuki or other cross-coupling reaction at the aryl bromide site. How do I manage the reactivity of the sulfonyl chloride group?

A3: This is a classic chemoselectivity challenge. The sulfonyl chloride is a potent electrophile, while the aryl bromide requires a metal catalyst for activation. The conditions for these two transformations can be incompatible.

Strategy 1: React the Sulfonyl Chloride First (Most Common) The most straightforward approach is to perform the sulfonamide (or sulfonate ester) formation first. The resulting sulfonamide is generally a stable, electron-withdrawing group that is compatible with many palladium-catalyzed cross-coupling conditions.

Strategy 2: In-situ Conversion/Tandem Reaction This is a more advanced approach. Some modern methods allow for reactions where the sulfonyl chloride can be converted to a different functional group that is compatible with the subsequent step. For example, reduction of the sulfonyl chloride to a disulfide could precede a coupling reaction.[4] This is highly substrate-dependent and requires significant optimization.

Strategy 3: Direct Coupling with the Sulfonyl Chloride It is important to note that under certain copper-catalyzed conditions, arylsulfonyl chlorides can react directly with arylboronic acids to form sulfones or even thioethers, bypassing the aryl bromide entirely.[4] Be aware of this potential reactivity when selecting your catalyst system. If your goal is C-C bond formation at the bromide, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is the standard choice and is less likely to interact with the sulfonyl chloride group under typical Suzuki conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for this compound?

A1: Due to its moisture sensitivity and corrosive nature, proper handling is critical for both safety and experimental success.

  • Storage: Store at room temperature in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. Long-term storage in a freezer is possible but allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5] The compound is classified as corrosive and can cause severe skin burns and eye damage.[6] Avoid inhalation of the powder.

Q2: Which solvents and bases are recommended for sulfonamide formation with this reagent?

A2: The optimal choice depends on the specific nucleophile (amine) and the desired reaction temperature.

Table 1: Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Comments
Dichloromethane (DCM) 40 Aprotic, Moderate Excellent for reactions at or below room temperature. Easy to remove under vacuum.
Acetonitrile (MeCN) 82 Aprotic, Polar Good for reactions requiring moderate heating. Suitable for a wide range of substrates.[7]
Tetrahydrofuran (THF) 66 Aprotic, Moderate Common choice, but ensure it is anhydrous as it can absorb water.
Toluene 111 Aprotic, Nonpolar Useful for higher temperature reactions.

| Pyridine | 115 | Aprotic, Polar | Can act as both a solvent and a base. Effective but can be difficult to remove. |

Table 2: Base Selection for Sulfonamide Formation

Base pKa of Conj. Acid Type Comments
Triethylamine (TEA) 10.75 Tertiary Amine Common, inexpensive, and effective for most applications.[8]
Pyridine 5.25 Tertiary Amine Often used as a catalyst and base; can accelerate the reaction.[8]
N,N-Diisopropylethylamine (DIPEA) 10.75 Hindered Amine Good choice for preventing side reactions with base-sensitive substrates.

| Sodium/Potassium Carbonate (Na₂CO₃/K₂CO₃) | 10.33 | Inorganic | Heterogeneous conditions, often used in two-phase systems or with polar solvents like acetone or MeCN. |

Part 3: Experimental Protocol Example

General Protocol for the Synthesis of N-Benzyl-2-bromo-5-fluorobenzenesulfonamide

This protocol is a representative example for the formation of a secondary sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add benzylamine (1.1 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction by slowly adding 1 M HCl (aq) to neutralize excess TEA and amine.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.[3][9]

References

Technical Support Center: Synthesis of Sulfonamides using 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorobenzene-1-sulfonyl chloride in sulfonamide synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

Introduction: The Chemistry of this compound in Sulfonamide Synthesis

This compound is a valuable reagent in medicinal chemistry, often employed in the synthesis of novel sulfonamide derivatives with potential therapeutic applications. The presence of the bromine and fluorine atoms on the benzene ring can significantly influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide. The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] While this reaction is generally robust, several side reactions can occur, leading to reduced yields, impure products, and challenges in purification. This guide will address these potential pitfalls and provide practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Sulfonamide

Q1: My reaction is showing a very low yield of the target sulfonamide. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in sulfonamide synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.[4]

1. Degradation of this compound:

  • Cause: Sulfonyl chlorides are susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid, which is unreactive towards amines.[5][6] The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring of this compound can make the sulfur atom more electrophilic and thus more prone to hydrolysis.

  • Troubleshooting Steps:

    • Use fresh or properly stored reagent: Ensure your this compound is fresh and has been stored under anhydrous conditions (e.g., in a desiccator).

    • Dry solvents and glassware: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.

    • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

2. Inefficient Reaction Conditions:

  • Cause: The choice of base, solvent, temperature, and reaction time are critical for efficient sulfonamide formation.[4]

  • Troubleshooting Steps:

    • Base Selection: A base is required to neutralize the HCl generated during the reaction.[1]

      • For less reactive amines, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred over pyridine.

      • The steric hindrance of the base can also play a role.

    • Solvent Selection: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine.

      • Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

    • Temperature Optimization:

      • Many sulfonamide syntheses proceed well at room temperature. However, for less reactive amines, gentle heating (e.g., 40-50 °C) may be necessary.

      • Conversely, for highly reactive amines, cooling the reaction mixture (e.g., 0 °C) during the addition of the sulfonyl chloride can help to control the reaction rate and minimize side reactions.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

3. Amine Reactivity and Stoichiometry:

  • Cause: The nucleophilicity of the amine is a key factor.[2] Sterically hindered or electron-deficient amines will react more slowly.

  • Troubleshooting Steps:

    • Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help to drive the reaction to completion.

    • Activation of Amine: For particularly unreactive amines, deprotonation with a strong base (e.g., NaH) prior to the addition of the sulfonyl chloride can be attempted, though this requires strictly anhydrous conditions.

Issue 2: Presence of a Significant Amount of an Insoluble White Solid (Not the Product)

Q2: I have a lot of a white precipitate in my reaction that is not my desired sulfonamide. What could it be?

A2: This is a strong indication of sulfonyl chloride hydrolysis.

  • Identity of the Precipitate: The white solid is likely 2-Bromo-5-fluorobenzene-1-sulfonic acid, the product of the reaction between this compound and water.[5] This sulfonic acid is generally a crystalline solid with low solubility in many organic solvents.

  • Confirmation: You can often confirm the identity of this byproduct by its insolubility in common organic solvents and its solubility in aqueous base.

  • Prevention: The preventative measures are the same as those outlined in Issue 1, Point 1 for preventing sulfonyl chloride degradation.

Issue 3: Formation of a Higher Molecular Weight Byproduct

Q3: My LC-MS analysis shows a significant peak with a mass corresponding to a bis-sulfonated product. How can I avoid this?

A3: The formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with one molecule of a primary amine, is a common side reaction.

  • Mechanism: This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion acts as a nucleophile, reacting with a second molecule of the sulfonyl chloride. The sulfonyl group is highly electron-withdrawing, making the N-H proton of the primary sulfonamide acidic.[7]

    bis_sulfonylation R-NH2 R-NH2 R-NH-SO2-Ar R-NH-SO2-Ar R-NH2->R-NH-SO2-Ar + Ar-SO2Cl - HCl [R-N(-)-SO2-Ar] [R-N(-)-SO2-Ar] R-NH-SO2-Ar->[R-N(-)-SO2-Ar] + Base - Base-H+ R-N(SO2-Ar)2 R-N(SO2-Ar)2 [R-N(-)-SO2-Ar]->R-N(SO2-Ar)2 + Ar-SO2Cl - Cl-

    Figure 1: Mechanism of bis-sulfonylation.
  • Prevention Strategies:

    • Slow Addition: Add the this compound solution dropwise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.[4]

    • Stoichiometry Control: Use a slight excess of the amine to ensure all the sulfonyl chloride is consumed.

    • Choice of Base: A sterically hindered base, such as DIPEA, may be less effective at deprotonating the sulfonamide, thus reducing the rate of bis-sulfonylation.

Frequently Asked Questions (FAQs)

Q4: What is the best way to monitor the progress of my sulfonamide synthesis?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective techniques.

Technique Principle Information Obtained Key Advantages Limitations
TLC Separation based on differential adsorption on a thin layer of adsorbent material.Retention factor (Rf) values of starting materials and products.Simple, fast, and inexpensive for qualitative monitoring.Limited resolution; co-elution of compounds is possible.
LC-MS Separation by HPLC followed by detection with a mass spectrometer.Retention time and mass-to-charge ratio (m/z) of all components.Provides definitive identification of reactants, products, and byproducts.[8][9]Requires more specialized equipment and expertise.

TLC Visualization: Sulfonamides often appear as fluorescent spots under UV light (254 nm).[8] For enhanced visualization, you can use a fluorescamine spray.[8]

Q5: What are the best practices for purifying my sulfonamide product?

A5: The purification strategy will depend on the physical properties of your sulfonamide and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, an aqueous workup is typically performed to remove the base hydrochloride salt and any unreacted amine.

    • Washing with a dilute acid (e.g., 1M HCl) will remove basic impurities like excess amine and pyridine/TEA.

    • Washing with a saturated sodium bicarbonate solution will remove acidic impurities like the sulfonic acid byproduct.

  • Crystallization: If your sulfonamide is a solid, crystallization is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard purification method. A gradient of ethyl acetate in hexanes is a common eluent system.

Q6: Can this compound participate in other side reactions?

A6: While hydrolysis and bis-sulfonylation are the most common, other side reactions are possible, though generally less frequent under standard sulfonylation conditions.

  • Reaction with Tertiary Amines: Some tertiary amines can undergo N-dealkylation upon reaction with sulfonyl chlorides, although this is more prevalent with heating.[10]

  • Dimerization: In some cases, sulfonyl chlorides can undergo self-condensation or dimerization, particularly at elevated temperatures or in the presence of certain catalysts.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-bromo-5-fluorobenzenesulfonamides

This protocol is a general starting point and may require optimization for your specific amine.[3]

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the amine (1.0 mmol) and a suitable anhydrous solvent (e.g., DCM, 5 mL).

    • Add the base (e.g., triethylamine, 1.5 mmol, 1.5 eq).

    • Stir the solution at room temperature for 10 minutes.

  • Reaction:

    • In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq) in the same anhydrous solvent (2 mL).

    • Add the sulfonyl chloride solution dropwise to the amine solution over 10-15 minutes. If the reaction is exothermic, cool the reaction flask in an ice bath during the addition.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by either recrystallization or silica gel column chromatography.

Visualization of Key Processes

troubleshooting_workflow start Low Sulfonamide Yield q1 Check Sulfonyl Chloride Quality start->q1 q2 Optimize Reaction Conditions start->q2 q3 Analyze for Side Products start->q3 sub_q1 Hydrolysis to Sulfonic Acid? q1->sub_q1 sub_q2_base Incorrect Base? q2->sub_q2_base sub_q2_solvent Inappropriate Solvent? q2->sub_q2_solvent sub_q2_temp Suboptimal Temp/Time? q2->sub_q2_temp sub_q3 Bis-sulfonylation observed? q3->sub_q3 sol_q1 Use fresh reagent Dry solvents & glassware Inert atmosphere sub_q1->sol_q1 end Improved Yield sol_q1->end sol_q2_base Screen bases (e.g., TEA, DIPEA) sub_q2_base->sol_q2_base sol_q2_base->end sol_q2_solvent Screen solvents (e.g., DCM, THF) sub_q2_solvent->sol_q2_solvent sol_q2_solvent->end sol_q2_temp Vary temperature and monitor by TLC/LC-MS sub_q2_temp->sol_q2_temp sol_q2_temp->end sol_q3 Slow addition of sulfonyl chloride Use slight excess of amine sub_q3->sol_q3 sol_q3->end

Figure 2: Troubleshooting workflow for low sulfonamide yield.

References

Technical Support Center: Handling and Disposal of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the safe handling, use, and disposal of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride (CAS No. 771-67-5). The information provided is intended to ensure laboratory safety and experimental success.

Core Chemical Profile and Hazards

This compound is a reactive organic compound widely used as a building block in medicinal chemistry and material science.[1] Its utility is derived from the reactive sulfonyl chloride group, which readily participates in sulfonylation reactions.[2] However, this reactivity also presents significant handling challenges.

Property Value
CAS Number 771-67-5[3]
Molecular Formula C₆H₃BrClFO₂S[3]
Molecular Weight 273.51 g/mol [3]
Appearance Powder
Melting Point 62-63 °C
Signal Word Danger
Hazard Statements Causes severe skin burns and eye damage (H314).[4][5] Harmful if swallowed (H302).

Primary Hazard: The principal hazard associated with this compound is its high reactivity with water and other nucleophiles.[6] Contact with moisture leads to a rapid hydrolysis reaction, producing corrosive byproducts: 2-bromo-5-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[6] This reaction is exothermic and the liberation of HCl gas presents an inhalation hazard.

hydrolysis_reaction reagent 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride products 2-Bromo-5-fluorobenzenesulfonic Acid + HCl Gas reagent->products Hydrolysis water H₂O (Moisture) water->products hazard Corrosive & Exothermic Reaction products->hazard Generates caption Fig 1. Hydrolysis of this compound.

Fig 1. Hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the essential storage requirements for this reagent? A1: Due to its moisture sensitivity, this compound must be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon).[4][7] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[4][7] Long-term storage in a desiccator is highly recommended.

Q2: The material in the bottle has solidified into a single clump. Can I still use it? A2: Clumping or discoloration of the powder is a strong indication of partial hydrolysis. This compromises the purity and reactivity of the reagent. For reactions that require precise stoichiometry, using fresh material is strongly advised. A pungent, acidic odor upon opening the container is a clear sign of degradation.

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound? A3: A comprehensive suite of PPE is required to mitigate the risks associated with this corrosive substance.[5][8]

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[8]

  • Respiratory Protection: All handling must be conducted in a certified chemical fume hood to avoid inhalation of dust and corrosive vapors.[7][8]

Experimental Troubleshooting

Q4: My sulfonylation reaction is providing a low yield. What are the likely causes? A4: Low yields in sulfonylation reactions are common and can often be attributed to several factors:

  • Reagent Degradation: As mentioned, the sulfonyl chloride may have been compromised by moisture.

  • Solvent Purity: Ensure that anhydrous solvents are used, as trace amounts of water will consume the reagent.

  • Inadequate Acid Scavenging: Sulfonylation reactions produce HCl as a byproduct.[6] A non-nucleophilic base, such as pyridine or triethylamine, should be used to neutralize the acid and drive the reaction to completion.[9]

  • Temperature Control: These reactions can be exothermic.[1] Maintaining a low temperature (e.g., 0 °C) can help to prevent side reactions and degradation of the product.

Q5: I'm observing the formation of an unexpected precipitate in my reaction. A5: In many cases, the precipitate is the hydrochloride salt of the amine base used in the reaction (e.g., triethylamine hydrochloride). This is an expected byproduct. However, if the precipitate is not the salt, it could indicate product insolubility or the formation of undesired side-products, necessitating a review of the reaction conditions.

Disposal and Decontamination

Q6: How should I dispose of unreacted this compound? A6: Unreacted sulfonyl chloride must be neutralized before disposal.[7] This can be achieved by slowly and carefully adding the compound to a cold, stirred solution of a weak base, such as sodium bicarbonate. This should be done in a fume hood, as the reaction will liberate CO₂ and HCl gas. The resulting solution should then be disposed of in accordance with local regulations for hazardous waste.[7]

Q7: What is the procedure for cleaning up a small spill? A7: For a minor spill within a chemical fume hood:

  • Ensure adequate ventilation and wear appropriate PPE.[10]

  • Cover the spill with an inert absorbent material, such as sand or vermiculite.[10]

  • Carefully collect the absorbed material into a suitable container for hazardous waste disposal.[7][10]

  • Wipe the affected area with a cloth dampened with a sodium bicarbonate solution to neutralize any remaining acidic residue.

  • Wash the area with soap and water.

Troubleshooting Guide

troubleshooting_workflow cluster_troubleshooting Troubleshooting Workflow for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions issue Problem Low Reaction Yield cause1 Reagent Degradation issue->cause1 cause2 Wet Solvents/Reagents issue->cause2 cause3 Incorrect Base issue->cause3 cause4 Poor Temperature Control issue->cause4 solution1 Use Fresh Reagent cause1->solution1 solution2 Use Anhydrous Solvents cause2->solution2 solution3 Use Non-Nucleophilic Base cause3->solution3 solution4 Maintain Low Temperature cause4->solution4 caption Fig 2. Troubleshooting logic for low-yield sulfonylation reactions.

Fig 2. Troubleshooting logic for low-yield sulfonylation reactions.

Unexpected Reaction Outcomes
  • Issue: The reaction mixture turns dark or forms a tar-like substance.

    • Possible Cause: This often indicates decomposition, which can be caused by excessive heat. Some tertiary amine bases can also be susceptible to oxidation or side reactions with highly reactive sulfonyl chlorides.[11]

    • Solution: Implement strict temperature control, running the reaction at or below room temperature. Consider using a more sterically hindered, non-nucleophilic base.

  • Issue: The reaction stalls before completion.

    • Possible Cause: Insufficient base to neutralize the generated HCl can lead to the protonation of the nucleophile, rendering it unreactive.

    • Solution: Ensure at least a stoichiometric amount of base is used. A slight excess (1.1-1.2 equivalents) is often beneficial.

Experimental Protocols

Protocol 1: Safe Weighing and Dispensing
  • Preparation: Work in a certified chemical fume hood. Don all required PPE, including double gloves, safety goggles, and a face shield.

  • Inert Atmosphere Transfer: If available, use a glove box with an inert atmosphere for weighing.

  • Weighing in a Fume Hood: If a glove box is not accessible, minimize exposure time to the atmosphere. Have a tared, sealed receiving flask ready.

  • Dispensing: Open the reagent container and quickly transfer the desired amount of the solid using a clean, dry spatula.

  • Sealing: Immediately and securely close the reagent container. If possible, purge the headspace with an inert gas before sealing.

  • Cleaning: Decontaminate the spatula and any affected surfaces within the hood with a cloth lightly dampened with a sodium bicarbonate solution.

Protocol 2: Quenching and Neutralization of Waste
  • Setup: In a fume hood, prepare a beaker with a stir bar and a 5-10% aqueous solution of sodium bicarbonate. Place the beaker in an ice bath to manage the exothermic reaction.

  • Slow Addition: Carefully and slowly add the waste this compound in small portions to the stirring bicarbonate solution. Be mindful of gas evolution (CO₂).

  • Complete Neutralization: Allow the mixture to stir for at least one hour after the final addition to ensure complete hydrolysis.

  • Verification: Check the pH of the solution to confirm it is neutral or slightly basic.

  • Disposal: The neutralized aqueous solution can now be transferred to the appropriate hazardous waste container according to your institution's guidelines.

Protocol 3: Spill Decontamination
  • Alert and Isolate: Inform colleagues in the immediate vicinity and restrict access to the spill area.

  • Containment: For small, contained spills within a fume hood, proceed with the cleanup. For larger spills, evacuate and contact emergency services.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material like vermiculite or sand.

  • Collection: Carefully scoop the contaminated absorbent into a labeled, sealable container for hazardous waste.

  • Neutralization: Wipe the spill surface with a 5% sodium bicarbonate solution.

  • Final Cleaning: Wash the area with soap and water.

  • Waste Management: Dispose of all contaminated materials as hazardous waste.

References

troubleshooting failed reactions with 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Welcome to the technical support center for this compound (CAS No. 771-67-5).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile but challenging reagent. Here, we provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve successful reaction outcomes.

Reagent Overview and Key Characteristics

This compound is a highly reactive electrophile used primarily for the synthesis of sulfonamides and sulfonate esters.[4] Its reactivity is governed by the interplay of three key features on the aromatic ring:

  • The Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electrophilic center, susceptible to attack by a wide range of nucleophiles. The sulfur-chlorine bond is the reactive site.[4]

  • The Ortho-Bromo Group: The bromine atom at the C2 position introduces significant steric hindrance around the sulfonyl group. This bulk can impede the approach of nucleophiles, making substrate selection and reaction conditions critical for success.[5][6][7]

  • The Meta-Fluoro Group: The fluorine atom at the C5 position is a strongly electron-withdrawing group. This electronic effect increases the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive than its non-fluorinated analogs.

Understanding these competing steric and electronic effects is fundamental to troubleshooting failed or low-yielding reactions.

Property Value Source
CAS Number 771-67-5[3][8][9]
Molecular Formula C₆H₃BrClFO₂S[2]
Molecular Weight 273.51 g/mol [2]
Physical Form Solid / Powder[8]
Melting Point 62-63 °C[8]

Troubleshooting Failed Reactions: A Symptom-Based Guide

This section is structured in a question-and-answer format to address the most common issues encountered in the laboratory.

Dot Diagram: General Troubleshooting Workflow

This diagram outlines a logical path for diagnosing experimental failures.

G start Reaction Failure (Low Yield / No Product) reagent_check Step 1: Verify Reagent Integrity - Sulfonyl Chloride Hydrolysis? - Amine/Nucleophile Purity? - Solvent Anhydrous? start->reagent_check conditions_check Step 2: Optimize Reaction Conditions - Base Choice & Stoichiometry? - Solvent Selection? - Temperature / Time? reagent_check->conditions_check No sub_reagent1 Cause: Degraded Sulfonyl Chloride Solution: Use fresh reagent, store under inert gas, handle quickly. reagent_check->sub_reagent1 Yes sub_reagent2 Cause: Impure Nucleophile Solution: Purify amine/alcohol, check for competing nucleophiles. reagent_check->sub_reagent2 Yes workup_check Step 3: Analyze Workup & Purification - Product Loss During Extraction? - Decomposition on Silica? conditions_check->workup_check No sub_conditions1 Cause: Inappropriate Base Solution: Screen bases (e.g., Pyridine, TEA, DIPEA). Consider sterics. conditions_check->sub_conditions1 Yes sub_conditions2 Cause: Suboptimal Temperature Solution: Increase temperature for hindered nucleophiles. Use gentle heating. conditions_check->sub_conditions2 Yes sub_workup1 Cause: Incorrect Extraction pH Solution: Adjust aqueous pH to ensure product is neutral. workup_check->sub_workup1 Yes

Caption: A logical workflow for troubleshooting failed sulfonylation reactions.

FAQ 1: My reaction shows no conversion of starting materials. What is the most likely cause?

Answer: The most common culprit for a complete lack of reactivity is the degradation of the this compound, primarily through hydrolysis. Sulfonyl chlorides are highly sensitive to moisture and can readily react with ambient water or residual water in solvents to form the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[10][11]

Recommended Actions:

  • Confirm Reagent Integrity:

    • Handling: Always handle the sulfonyl chloride under an inert atmosphere (Nitrogen or Argon) and use dry glassware and anhydrous solvents.

    • Storage: Store the reagent in a desiccator or glovebox, tightly sealed.

    • Verification: If degradation is suspected, obtain a fresh bottle. The melting point of pure this compound is 62-63 °C; a significantly lower or broader melting point suggests impurity.[8]

  • Assess Nucleophile Reactivity:

    • Extremely sterically hindered or electronically deactivated amines/alcohols may fail to react. The ortho-bromo group on the sulfonyl chloride already presents a significant steric barrier.[5][12] If your nucleophile is also bulky (e.g., a secondary amine with large alkyl groups), the reaction may require more forcing conditions.

FAQ 2: My reaction yield is very low. How can I improve it?

Answer: Low yield is a multifaceted problem that can stem from suboptimal reaction conditions or product loss during the workup and purification stages.[13]

Potential Cause A: Inefficient Reaction Conditions

The choice of base, solvent, and temperature is critical for driving the reaction to completion, especially given the steric hindrance of the substrate.

  • Base Selection: The base serves two purposes: to scavenge the HCl byproduct and, in some cases, to deprotonate the nucleophile.[14][15]

    • For primary/secondary amines: A non-nucleophilic organic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine is standard.[14] If the amine is particularly valuable, using it in slight excess (1.1-1.2 eq.) can be effective, with a tertiary amine base to neutralize the generated acid.[14] For weakly nucleophilic amines, a stronger base may be required.

    • Steric Effects: For hindered amines, a less bulky base like pyridine may be preferable to a bulkier one like DIPEA.

  • Solvent Selection: The solvent must be anhydrous and inert to the reactants.

    • Common Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices.

    • Polarity: A more polar solvent can sometimes accelerate the reaction.

  • Temperature and Reaction Time:

    • Many sulfonamide formations are run at 0 °C to room temperature. However, due to the steric hindrance of this compound, gentle heating (e.g., 40-50 °C) may be necessary to achieve a reasonable reaction rate, especially with less reactive nucleophiles.

    • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Common Bases pKaH (approx.) Notes
Pyridine5.2Good for less hindered systems; can act as a nucleophilic catalyst.
Triethylamine (TEA)10.7Common, inexpensive, moderately bulky.
DIPEA (Hünig's base)10.7Non-nucleophilic due to steric bulk. Ideal for preventing side reactions.
DMAP9.7Often used as a nucleophilic catalyst in small amounts alongside a stoichiometric base.

Potential Cause B: Product Loss During Workup/Purification

  • Aqueous Workup: When quenching the reaction, ensure the pH of the aqueous layer is adjusted correctly. Sulfonamides with acidic N-H protons can be deprotonated and become water-soluble under basic conditions. A mild acidic wash (e.g., with 1M HCl) can neutralize excess base and ensure the sulfonamide product is in the organic layer.

  • Chromatography: Some sulfonamides can be sensitive. If you observe streaking on a silica gel column, consider deactivating the silica with a small amount of triethylamine in the eluent (e.g., 0.5-1%). Alternatively, purification by crystallization may be a better option.

FAQ 3: I am observing significant side product formation. What are they and how can I prevent them?

Answer: The two most common side products are the sulfonic acid from hydrolysis and, with primary amines, the bis-sulfonylated amine.

Side Product 1: 2-Bromo-5-fluorobenzenesulfonic Acid

  • Cause: Reaction of the sulfonyl chloride with water.

  • Prevention: This is the most critical parameter to control. Use anhydrous solvents, dry glassware (oven or flame-dried), and maintain an inert atmosphere. If the amine starting material is a hydrochloride salt, it must be neutralized and thoroughly dried before use.

**Side Product 2: Bis-Sulfonylated Amine (R-N(SO₂Ar)₂) **

  • Cause: Occurs when using primary amines (R-NH₂). After the first sulfonylation, the resulting sulfonamide (R-NHSO₂Ar) still has an N-H proton. This proton is now more acidic and can be removed by the base, allowing for a second reaction with another molecule of the sulfonyl chloride.

  • Prevention:

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and favors the initial reaction with the more nucleophilic primary amine.[13]

    • Stoichiometry: Avoid using a large excess of the sulfonyl chloride. Using a slight excess of the amine can help minimize this side reaction.

Dot Diagrams: Core Reaction and Major Side Reaction

G cluster_0 Desired Sulfonamide Formation RNH2 R-NH₂ (Amine) Intermediate1 [Tetrahedral Intermediate] RNH2->Intermediate1 Nucleophilic Attack SO2Cl Ar-SO₂Cl SO2Cl->Intermediate1 Product R-NH-SO₂-Ar (Sulfonamide) + HCl Intermediate1->Product Collapse, Cl⁻ leaves

Caption: Mechanism of sulfonamide formation.

G cluster_1 Competing Hydrolysis Reaction H2O H₂O (Water) Intermediate2 [Tetrahedral Intermediate] H2O->Intermediate2 Nucleophilic Attack SO2Cl_hydrolysis Ar-SO₂Cl SO2Cl_hydrolysis->Intermediate2 SideProduct Ar-SO₃H (Sulfonic Acid) + HCl Intermediate2->SideProduct Collapse, Cl⁻ leaves

Caption: Mechanism of sulfonyl chloride hydrolysis.

Recommended Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a robust starting point for reacting this compound with a primary or secondary amine.

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous DCM (or another suitable solvent) to an oven-dried flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add a suitable base (e.g., triethylamine, 1.5 eq.).

  • Reaction:

    • Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the amine starting material is consumed (typically 2-16 hours). If the reaction is sluggish, gentle heating to 40 °C may be required.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Small-Scale Test for Reagent Activity

If you suspect your sulfonyl chloride has degraded, this quick test with a simple, highly reactive amine can confirm its activity.

  • In a small vial, dissolve a small amount of benzylamine (~10 mg) and triethylamine (2 eq.) in anhydrous DCM (1 mL).

  • Add a small spatula tip of your this compound.

  • Stir at room temperature for 30 minutes.

  • Spot the reaction mixture on a TLC plate and analyze. You should see a new, less polar spot corresponding to the sulfonamide product and the disappearance of the benzylamine starting material. If no reaction occurs, the sulfonyl chloride is likely inactive.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride and 2-Bromobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic and medicinal chemistry, arylsulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold found in a vast array of therapeutic agents.[1][2][3] The reactivity of these building blocks is paramount, dictating reaction conditions, substrate scope, and overall efficiency. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 2-Bromo-5-fluorobenzene-1-sulfonyl chloride and 2-Bromobenzenesulfonyl chloride. We will dissect their structural and electronic differences, predict their relative reactivity based on established chemical principles, and provide a robust experimental framework for their application.

Structural and Physicochemical Overview

At first glance, the two molecules differ by a single fluorine atom on the phenyl ring. However, this seemingly minor substitution has profound implications for the molecule's electronic properties and, consequently, its chemical behavior.

PropertyThis compound2-Bromobenzenesulfonyl chloride
Structure this compound2-Bromobenzenesulfonyl chloride
CAS Number 771-67-5[4][5][6]2905-25-1[7][8]
Molecular Formula C₆H₃BrClFO₂S[5]C₆H₄BrClO₂S[9]
Molecular Weight 273.51 g/mol [5]255.52 g/mol [9]
Melting Point 62-63 °C[4]49-52 °C[7][10]
Appearance Powder[4]Slightly yellow crystalline powder[10][11]

The Decisive Factor: Electronic Effects and Electrophilicity

The core reactivity of a benzenesulfonyl chloride in reactions with nucleophiles (like amines or alcohols) is dictated by the electrophilicity of the sulfur atom. The more electron-deficient the sulfur atom, the more susceptible it is to nucleophilic attack, and the faster the reaction proceeds.[12][13] The substituents on the benzene ring modulate this electrophilicity through a combination of inductive and resonance effects.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule. Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. Fluorine is the most electronegative element, and its inductive effect is stronger than that of bromine or chlorine.[14]

  • Resonance Effect (+M/-M): This involves the donation or withdrawal of electron density through the pi (π) system of the benzene ring. While halogens have lone pairs that can be donated into the ring (+M effect), their strong inductive effect (-I) is dominant in influencing the reactivity of the sulfonyl chloride group.

To quantify these electronic influences, we can refer to Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group (EWG), which increases the acidity of a benzoic acid derivative and, by extension, increases the electrophilicity of a sulfonyl chloride.[15][16]

  • Fluorine (meta-position): σ_meta = +0.337[15]

  • Bromine (ortho/meta-position): σ_meta ≈ +0.393[15]

  • Hydrogen: σ = 0.000[15]

In 2-bromobenzenesulfonyl chloride, we have a bromine atom at the 2-position. In this compound, we have the same bromine atom plus a fluorine atom at the 5-position, which is meta to the sulfonyl chloride group. This additional fluorine atom acts as a powerful electron-withdrawing group. It pulls electron density away from the benzene ring via the inductive effect, which in turn withdraws density from the sulfonyl chloride group, making the sulfur atom significantly more electrophilic.

Therefore, based on fundamental electronic principles, This compound is predicted to be substantially more reactive than 2-bromobenzenesulfonyl chloride.

Fig 1. Electronic influence on sulfonyl chloride reactivity.

Experimental Protocol: A Framework for Comparative Analysis

To empirically validate the predicted reactivity difference, a comparative kinetic study is recommended. The following protocol for the synthesis of a sulfonamide provides a robust, self-validating system that can be applied to both reagents under identical conditions to measure reaction rates. The formation of N-benzyl-2-bromo-benzenesulfonamide is used as a representative example.

Objective: To compare the rate of sulfonamide formation between the two sulfonyl chlorides by monitoring the consumption of the starting material via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) over time.

Materials:

  • This compound

  • 2-Bromobenzenesulfonyl chloride

  • Benzylamine (nucleophile)

  • Triethylamine (Et₃N) or Pyridine (base)

  • Dichloromethane (DCM, anhydrous) (solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • HPLC system (if available)

Procedure:

  • Reagent Preparation:

    • Prepare two separate reaction flasks. In each flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M with respect to the amine.

    • Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[1] Anhydrous solvent is critical as sulfonyl chlorides can hydrolyze in the presence of water.[17]

  • Initiation of Reaction:

    • Cool both solutions to 0 °C in an ice bath.

    • Simultaneously (or at precisely recorded times), add a solution of the respective sulfonyl chloride (1.1 equivalents of either this compound or 2-bromobenzenesulfonyl chloride) in a minimal amount of anhydrous DCM to each flask dropwise.

    • Rationale: Starting the reaction at 0 °C helps to control the initial exotherm and allows for more precise monitoring of the initial reaction phase. Using a slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine.

  • Reaction Monitoring:

    • After the addition is complete, allow the reactions to stir at 0 °C.

    • At regular time intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the aliquot with water to stop the reaction.

    • Spot the quenched aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light.

    • Rationale: TLC allows for a qualitative assessment of the disappearance of the starting amine and the appearance of the less polar sulfonamide product. For quantitative data, the quenched aliquots should be analyzed by HPLC.

  • Work-up (at reaction completion):

    • Once the reaction is deemed complete (by TLC, showing full consumption of benzylamine), transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted base or water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

  • Analysis:

    • Compare the TLC plates or HPLC chromatograms from the time course study. The reaction using This compound is expected to show a significantly faster consumption of benzylamine and formation of the product.

G prep 1. Reagent Prep (Amine + Base in DCM) init 2. Initiation (Add Sulfonyl Chloride at 0°C) prep->init monitor 3. Monitoring (TLC/HPLC Aliquots over time) init->monitor workup 4. Work-up (Quench, Wash, Dry) monitor->workup Upon Completion analyze 5. Analysis (Compare Reaction Rates) workup->analyze product Purified Sulfonamide analyze->product

Fig 2. Experimental workflow for comparative reactivity analysis.

Synthetic Implications and Safety

Choosing the Right Reagent:

  • This compound: Its higher reactivity makes it the reagent of choice for reactions with weakly nucleophilic amines or sterically hindered substrates. The enhanced electrophilicity can help overcome activation barriers, potentially allowing for lower reaction temperatures or shorter reaction times, which can be crucial for sensitive substrates.

  • 2-Bromobenzenesulfonyl chloride: This reagent is suitable for standard transformations with unhindered primary and secondary amines.[10][11] Its lower reactivity might offer a degree of selectivity in molecules with multiple nucleophilic sites, although this would need to be determined on a case-by-case basis.

Safety Precautions: Both reagents are sulfonyl chlorides and must be handled with care.

  • Corrosive: They cause severe skin burns and eye damage.[9][17] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Moisture Sensitive: They react with water (hydrolysis) to produce hydrochloric acid and the corresponding sulfonic acid.[10][11][17] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and handle in a dry environment.

  • Reaction Hazard: The reaction with amines is exothermic and generates HCl gas. The reaction should be carried out in a well-ventilated fume hood, and the addition of reagents should be controlled, especially on a larger scale.

Conclusion

The presence of a fluorine atom at the 5-position of this compound renders its sulfonyl group significantly more electrophilic compared to 2-bromobenzenesulfonyl chloride. This is a direct consequence of fluorine's powerful electron-withdrawing inductive effect. As a result, This compound is the more reactive species and will generally undergo nucleophilic substitution at a faster rate. This enhanced reactivity is a key consideration for researchers and drug development professionals when designing synthetic routes, enabling the efficient formation of sulfonamides from a broader range of challenging substrates.

References

A Comparative Guide to Alternatives for 2-Bromo-5-fluorobenzene-1-sulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of modern organic chemistry. The choice of the sulfonating agent is a critical decision that dictates reaction efficiency, substrate scope, and the downstream processing of intermediates. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a valuable reagent in this context, offering a unique combination of electronic properties and substitution patterns. However, a well-equipped synthetic chemist must be aware of the broader landscape of available reagents to optimize their synthetic strategies.

This guide provides an in-depth technical comparison of viable alternatives to this compound, moving beyond a simple list of substitutes to a nuanced discussion of their reactivity, selectivity, and practical applications. We will delve into the chemical principles that govern their performance, supported by experimental insights, to empower you to make informed decisions in your sulfonamide synthesis endeavors.

Understanding the Benchmark: this compound

Before exploring alternatives, it is crucial to understand the chemical characteristics of this compound. The presence of two electron-withdrawing halogens, bromine and fluorine, on the benzene ring significantly influences the electrophilicity of the sulfonyl chloride group. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), while the bromine atom also contributes a -I effect, albeit weaker than fluorine. This heightened electrophilicity at the sulfur atom generally leads to a high reactivity towards nucleophiles like primary and secondary amines, facilitating the formation of the sulfonamide bond.

Key Alternatives and Their Comparative Performance

The selection of an appropriate sulfonyl chloride is often a balance between reactivity, steric hindrance, cost, and the desired electronic properties of the final sulfonamide. Here, we compare several classes of alternatives.

Other Substituted Benzenesulfonyl Chlorides: A Spectrum of Reactivity

A range of substituted benzenesulfonyl chlorides offers a tunable platform for sulfonamide synthesis. The reactivity of these reagents is primarily dictated by the electronic nature of the substituents on the aromatic ring.[1] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, increasing reactivity, while electron-donating groups (EDGs) have the opposite effect.[1]

  • p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl) *: As a workhorse in organic synthesis, tosyl chloride is a readily available and cost-effective alternative.[2] The methyl group is weakly electron-donating, making tosyl chloride less reactive than sulfonyl chlorides bearing electron-withdrawing groups.[3] This can be advantageous when working with highly nucleophilic amines to avoid side reactions, but may require more forcing conditions for less reactive amines. The resulting N-tosylamides are generally very stable, which can be a drawback if deprotection is required.[2]

  • p-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl) *: The strongly electron-withdrawing nitro group makes nosyl chloride significantly more reactive than tosyl chloride and this compound.[4] This high reactivity allows for the sulfonylation of even weakly nucleophilic amines under mild conditions.[5] A key advantage of the nosyl group is its susceptibility to cleavage under relatively mild conditions (e.g., thiophenol and a base), making it a valuable protecting group in multi-step synthesis, particularly in peptide chemistry where orthogonal protection strategies are essential.[6][7][8]

  • 2,4-Dinitrobenzenesulfonyl Chloride : With two strongly electron-withdrawing nitro groups, this reagent is even more reactive than nosyl chloride. It is particularly useful for the protection of primary amines.[9][10] The resulting 2,4-dinitrobenzenesulfonamides can be deprotected under very mild conditions, often with just a thiol, offering excellent orthogonality.[9][10]

Table 1: Comparison of Substituted Benzenesulfonyl Chlorides

ReagentSubstituent EffectRelative ReactivityKey AdvantagesCommon Applications
This compoundElectron-withdrawing (-I)HighIntroduces bromo and fluoro functionalities for further modification.Synthesis of bioactive molecules and complex intermediates.
p-Toluenesulfonyl Chloride (TsCl)Electron-donating (+I)ModerateCost-effective, readily available, forms stable sulfonamides.General sulfonamide synthesis, protecting group for amines.[2]
p-Nitrobenzenesulfonyl Chloride (NsCl)Strongly Electron-withdrawing (-M, -I)Very HighHigh reactivity, easily cleavable protecting group.Protection of amines in multi-step synthesis, reaction with weak nucleophiles.
2,4-Dinitrobenzenesulfonyl ChlorideVery Strongly Electron-withdrawing (-M, -I)Extremely HighExtremely high reactivity, very mild deprotection conditions.Orthogonal protection of primary amines.[9][10]
Aliphatic Sulfonyl Chlorides: A Sterically Different Profile
  • Methanesulfonyl Chloride (MsCl) : As a simple aliphatic sulfonyl chloride, mesyl chloride is a potent and sterically unhindered electrophile.[3] Its high reactivity and the generally good leaving group ability of the resulting mesylate group make it a versatile reagent. The resulting N-mesylamides are typically stable.

Modern Alternatives Bypassing Sulfonyl Chlorides

Recent advancements in synthetic methodology have provided alternatives that avoid the often harsh conditions required for the preparation of sulfonyl chlorides.

  • Sulfonyl Fluorides : Aryl sulfonyl fluorides have emerged as valuable alternatives to sulfonyl chlorides. They are generally more stable to hydrolysis and storage, yet sufficiently reactive towards amines to form sulfonamides.[11] This stability can be a significant advantage in complex molecule synthesis.

  • One-Pot Syntheses from Thiols or Sulfonyl Hydrazides : Several methods have been developed for the direct conversion of thiols or sulfonyl hydrazides into sulfonamides, bypassing the isolation of the sulfonyl chloride intermediate.[12] These one-pot procedures often utilize oxidizing agents in the presence of a chloride source and the amine.

Experimental Considerations and Protocol Design

The choice of reaction conditions is critical for successful sulfonamide synthesis. Key parameters to consider include the choice of base, solvent, and reaction temperature.

The Role of the Amine Nucleophilicity and Steric Hindrance:

The pKa of the amine and steric bulk around the nitrogen atom significantly impact the reaction rate.[13][14][15][16] Highly basic and sterically unhindered amines will react more readily. For less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, a more reactive sulfonyl chloride like nosyl chloride or 2,4-dinitrobenzenesulfonyl chloride is often preferred.

General Experimental Workflow

The following diagram illustrates a typical workflow for sulfonamide synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine Substrate reaction_vessel Reaction Vessel (Inert atmosphere, 0°C to RT) amine->reaction_vessel base Base (e.g., Pyridine, TEA) base->reaction_vessel solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction_vessel quench Aqueous Quench reaction_vessel->quench extraction Solvent Extraction quench->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (e.g., Chromatography, Recrystallization) drying->purification final_product final_product purification->final_product Pure Sulfonamide sulfonyl_chloride Sulfonyl Chloride (e.g., this compound or Alternative) sulfonyl_chloride->reaction_vessel Slow Addition

Caption: A generalized experimental workflow for sulfonamide synthesis.

Representative Experimental Protocol: Synthesis of an N-Aryl Sulfonamide using p-Nitrobenzenesulfonyl Chloride

This protocol provides a general procedure for the synthesis of a sulfonamide from an aniline derivative and p-nitrobenzenesulfonyl chloride.

Materials:

  • Aniline derivative (1.0 eq)

  • p-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the aniline derivative (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve p-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the p-nitrobenzenesulfonyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure sulfonamide.

Mechanistic Insights: The Sulfonylation of Amines

The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: Mechanism of sulfonamide formation.

Conclusion

While this compound is a potent reagent for sulfonamide synthesis, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. The choice between reagents like tosyl chloride, nosyl chloride, or newer methods should be guided by a careful consideration of the nucleophilicity of the amine, the desired stability of the resulting sulfonamide, and the overall synthetic strategy, including the potential need for orthogonal deprotection. By understanding the underlying principles of reactivity and selectivity, researchers can confidently select the optimal reagent to achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to the Reactivity of Substituted Bromofluorobenzene Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, sulfonates, and other sulfur-containing functionalities. The reactivity of an aromatic sulfonyl chloride is intricately governed by the electronic and steric nature of its substituents. This guide provides a detailed comparison of the reactivity of various isomers of bromofluorobenzene sulfonyl chloride, offering a predictive framework based on established principles of physical organic chemistry and outlining experimental methodologies for empirical validation.

The Underlying Principles: What Drives Sulfonyl Chloride Reactivity?

The core of a sulfonyl chloride's reactivity lies in the electrophilicity of the sulfur atom. Nucleophilic attack at this center is the primary mechanistic pathway for its reactions, such as the formation of sulfonamides with amines. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism or a stepwise addition-elimination pathway.

The facility of this nucleophilic attack is modulated by substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, thereby accelerating the reaction rate. Conversely, electron-donating groups (EDGs) diminish reactivity by reducing the partial positive charge on the sulfur atom.[1][2]

The Hammett Equation: Quantifying Substituent Effects

The electronic influence of substituents on the reaction rate of aromatic compounds can be quantitatively described by the Hammett equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent at a specific position (meta or para).

For reactions of sulfonyl chlorides, the ρ value is positive, confirming that electron-withdrawing substituents increase the reaction rate.[3]

Predicting Reactivity: A Comparative Analysis of Bromofluorobenzene Sulfonyl Chloride Isomers

The reactivity of a given bromofluorobenzene sulfonyl chloride isomer will be determined by the combined electronic effects of the bromine and fluorine substituents. We can predict the relative reactivity by considering their Hammett substituent constants (σ).

Table 1: Hammett Substituent Constants (σ) for Bromine and Fluorine [4][5][6][7]

Substituentσ_meta (σm)σ_para (σp)
Bromine (Br)+0.393+0.232
Fluorine (F)+0.337+0.062

From these values, we can deduce the following:

  • Both bromine and fluorine are electron-withdrawing, as indicated by their positive σ values.

  • At the meta position, their inductive effects are comparable, with bromine being slightly more electron-withdrawing.

  • At the para position, bromine has a significantly stronger electron-withdrawing effect than fluorine. This is due to the interplay of inductive and resonance effects.

To predict the overall reactivity of a disubstituted bromofluorobenzene sulfonyl chloride, we can approximate the total electronic effect by summing the σ values of the substituents. A higher positive sum corresponds to a more electrophilic sulfur center and thus, a more reactive sulfonyl chloride.

Table 2: Predicted Reactivity Ranking of Bromofluorobenzene Sulfonyl Chloride Isomers

IsomerSubstituent PositionsΣσ (Approximate)Predicted Reactivity
3-Bromo-5-fluorobenzenesulfonyl chloride3-Br (meta), 5-F (meta)+0.393 + 0.337 = +0.730Highest
3-Bromo-4-fluorobenzenesulfonyl chloride3-Br (meta), 4-F (para)+0.393 + 0.062 = +0.455High
4-Bromo-3-fluorobenzenesulfonyl chloride4-Br (para), 3-F (meta)+0.232 + 0.337 = +0.569High
2-Bromo-4-fluorobenzenesulfonyl chloride2-Br (ortho), 4-F (para)See Note 1High (Steric Effects)
4-Bromo-2-fluorobenzenesulfonyl chloride4-Br (para), 2-F (ortho)See Note 1High (Steric Effects)
2-Bromo-5-fluorobenzenesulfonyl chloride2-Br (ortho), 5-F (meta)See Note 1High (Steric Effects)

Note 1: The Hammett equation does not typically apply to ortho substituents due to the significant influence of steric effects. Ortho-substituents can lead to a phenomenon known as "steric acceleration," where steric hindrance in the ground state is relieved in the trigonal bipyramidal transition state, leading to an unexpectedly high reaction rate.[3][8][9] Therefore, isomers with ortho substituents are predicted to be highly reactive, though a precise quantitative prediction based on σ values is not feasible.

Based on this analysis, 3-Bromo-5-fluorobenzenesulfonyl chloride is predicted to be the most reactive isomer due to the additive strong meta-directing electron-withdrawing effects of both bromine and fluorine. The other isomers with meta and para substituents will have intermediate reactivity, and the ortho-substituted isomers are also expected to be highly reactive due to a combination of electronic and steric factors.

Experimental Validation: A Protocol for Kinetic Analysis

To empirically determine the reactivity of these isomers, a kinetic study is essential. The solvolysis of sulfonyl chlorides in a nucleophilic solvent like aqueous acetone or an alcohol is a common method for evaluating their reactivity. The rate of reaction can be monitored by conductimetry, which measures the increase in conductivity as the reaction produces ions (sulfonic acid and hydrochloric acid).[10]

Step-by-Step Protocol for a Comparative Kinetic Study
  • Preparation of Reagents:

    • Synthesize or procure the desired bromofluorobenzene sulfonyl chloride isomers. Standard synthetic routes often involve diazotization of the corresponding anilines followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst.[11][12]

    • Prepare a standardized solvent system (e.g., 80:20 acetone:water by volume).

    • Prepare a dilute solution of each sulfonyl chloride isomer in the chosen solvent system.

  • Kinetic Measurements:

    • Equilibrate the solvent system to a constant temperature in a thermostatted bath.

    • Initiate the reaction by injecting a small, known volume of the sulfonyl chloride solution into the solvent.

    • Monitor the change in conductivity of the solution over time using a conductivity meter.

    • Continue measurements until the conductivity reaches a stable value (infinity reading).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. The rate constant (k) can be calculated from the conductivity data using the integrated rate law for a first-order reaction: ln(C∞ - Ct) = -kt + ln(C∞ - C₀) Where C∞ is the conductivity at infinite time, Ct is the conductivity at time t, and C₀ is the initial conductivity.

    • Plot ln(C∞ - Ct) versus time. The slope of the resulting straight line will be -k.

    • Compare the calculated rate constants for each isomer to establish their relative reactivity.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams are provided.

G cluster_0 Reaction Mechanism Reactants Ar-SO₂Cl + Nu⁻ TS Transition State [Nu---SO₂(Ar)---Cl]⁻ Reactants->TS Nucleophilic Attack Products Ar-SO₂-Nu + Cl⁻ TS->Products Chloride Departure

Caption: Generalized SN2-like mechanism for nucleophilic substitution at a sulfonyl chloride.

G cluster_workflow Experimental Workflow for Reactivity Comparison prep Step 1: Reagent Preparation - Synthesize/Procure Isomers - Prepare Solvent System - Prepare Sulfonyl Chloride Solutions kinetic Step 2: Kinetic Measurement - Equilibrate Temperature - Initiate Reaction - Monitor Conductivity vs. Time prep->kinetic Execute Experiment analysis Step 3: Data Analysis - Calculate Rate Constants (k) - Compare k values - Establish Reactivity Order kinetic->analysis Process Data

Caption: A streamlined workflow for the experimental comparison of sulfonyl chloride reactivity.

Conclusion

The reactivity of substituted bromofluorobenzene sulfonyl chlorides is a function of the electronic and steric effects imposed by the halogen substituents. A predictive framework based on Hammett constants suggests that isomers with meta-substituents will have a pronounced reactivity, with 3-bromo-5-fluorobenzenesulfonyl chloride anticipated to be the most reactive among non-ortho-substituted isomers. Isomers with ortho-substituents are also expected to be highly reactive due to potential steric acceleration. For definitive comparisons, empirical kinetic studies are paramount. The provided experimental protocol offers a robust methodology for researchers to quantify these reactivity differences, enabling the informed selection of reagents for applications in drug discovery and organic synthesis.

References

A Comprehensive Guide to the Structural Validation of Sulfonamides by NMR Spectroscopy: A Comparative Analysis Based on 2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of success. Among the myriad of therapeutic scaffolds, sulfonamides continue to play a pivotal role, demanding robust analytical methodologies for their characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating the intricate three-dimensional architecture of these molecules. This guide provides an in-depth, practical comparison of NMR techniques for the structural validation of a model sulfonamide derived from 2-Bromo-5-fluorobenzene-1-sulfonyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals.

The Critical Role of NMR in Sulfonamide Drug Discovery

The journey of a drug candidate from conception to clinic is paved with rigorous analytical checkpoints. For sulfonamides, which are synthesized through the reaction of a sulfonyl chloride with a primary or secondary amine, the potential for isomeric impurities and unexpected side reactions necessitates a powerful analytical tool for unambiguous structure determination.[1] NMR spectroscopy, with its ability to probe the local chemical environment of individual nuclei, provides a detailed atomic-level blueprint of the molecule.[2] This non-destructive technique is indispensable for confirming the desired connectivity, identifying potential regioisomers, and ensuring the purity of the final compound.

Deciphering the NMR Spectrum of a Model Sulfonamide

To illustrate the power of NMR in sulfonamide characterization, we will consider a hypothetical model compound, N-benzyl-2-bromo-5-fluorobenzenesulfonamide, synthesized from this compound and benzylamine.

¹H NMR: The Initial Fingerprint

The proton (¹H) NMR spectrum provides the initial and often most informative glimpse into the molecular structure. For our model compound, we can predict the following key features:

  • Aromatic Protons: The three protons on the 2-bromo-5-fluorophenyl ring will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the sulfonyl group and the halogen substituents will shift these protons downfield, typically in the range of 7.5-8.5 ppm.

  • Sulfonamide N-H Proton: The proton attached to the nitrogen of the sulfonamide group will typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but generally falls in the range of 8-10 ppm.

  • Benzyl Protons: The methylene (-CH₂-) protons of the benzyl group will appear as a doublet (due to coupling with the N-H proton, which can sometimes be observed) or a singlet if N-H coupling is not resolved, typically in the range of 4.0-4.5 ppm. The five aromatic protons of the benzyl ring will appear in the 7.2-7.4 ppm region.

¹³C NMR: Unveiling the Carbon Skeleton

The carbon-13 (¹³C) NMR spectrum provides crucial information about the carbon framework of the molecule. Key expected signals for our model compound include:

  • Aromatic Carbons: The six carbons of the 2-bromo-5-fluorophenyl ring will appear in the aromatic region (typically 110-145 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. Other carbons in the ring will show smaller, long-range couplings to fluorine.

  • Sulfonamide Carbon: The carbon atom of the benzyl group attached to the nitrogen will appear in the range of 45-55 ppm.

  • Benzyl Aromatic Carbons: The carbons of the benzyl phenyl ring will resonate in the 127-138 ppm range.

¹⁹F NMR: A Unique Probe for Fluorinated Compounds

For fluorinated molecules, fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique. A single peak in the ¹⁹F NMR spectrum for our model compound would confirm the presence of a single fluorine environment. The chemical shift of this peak, typically in the range of -100 to -120 ppm for a fluorobenzene derivative, is highly sensitive to the electronic environment, making it a powerful tool for identifying isomers.

Comparative Analysis: Distinguishing the Target Molecule from a Potential Regioisomeric Impurity

During the synthesis of this compound, there is a possibility of forming the isomeric impurity, 4-bromo-2-fluorobenzene-1-sulfonyl chloride. If this impurity is present, it will react with benzylamine to form the corresponding sulfonamide, N-benzyl-4-bromo-2-fluorobenzenesulfonamide. Distinguishing between these two isomers is critical and can be readily achieved using a combination of NMR techniques.

Table 1: Predicted NMR Data for the Target Sulfonamide and a Potential Regioisomeric Impurity

NMR Parameter N-benzyl-2-bromo-5-fluorobenzenesulfonamide (Target) N-benzyl-4-bromo-2-fluorobenzenesulfonamide (Impurity) Key Differentiating Feature
¹H NMR Complex multiplet for aromatic protons (H-3, H-4, H-6) with distinct ¹H-¹⁹F coupling patterns.Different complex multiplet for aromatic protons (H-3, H-5, H-6) with different ¹H-¹⁹F coupling patterns.The splitting patterns and coupling constants of the aromatic protons will be unique for each isomer.
¹³C NMR Unique set of chemical shifts for the six aromatic carbons. The C-F coupling constants will be specific to the substitution pattern.A different, unique set of chemical shifts for the aromatic carbons and distinct C-F coupling constants.The chemical shifts of the carbon atoms, particularly those in the substituted aromatic ring, will differ significantly.
¹⁹F NMR A single resonance at a characteristic chemical shift.A single resonance at a different chemical shift.The ¹⁹F chemical shift is highly sensitive to the position of the substituents on the aromatic ring.
2D NMR (HMBC) Specific long-range correlations between the aromatic protons and carbons, confirming the 2-bromo-5-fluoro substitution pattern.Different long-range correlations that would confirm the 4-bromo-2-fluoro substitution pattern.The through-bond correlations observed in the HMBC spectrum will provide unambiguous evidence of the connectivity.

The Power of 2D NMR for Unambiguous Structure Elucidation

While 1D NMR spectra provide a wealth of information, complex overlapping signals can sometimes make definitive assignments challenging. In such cases, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings and the benzyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall connectivity of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds. For our model sulfonamide, HMBC spectra would reveal key correlations between the benzyl -CH₂- protons and the carbons of the 2-bromo-5-fluorophenyl ring, as well as between the aromatic protons and the carbon attached to the sulfonyl group, definitively confirming the structure.

Experimental Protocol for NMR Analysis of a Sulfonamide Sample

1. Sample Preparation:

  • Dissolve 5-10 mg of the sulfonamide sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess the overall purity and obtain initial structural information.
  • Acquire a proton-decoupled ¹³C NMR spectrum to observe all carbon signals.
  • If the compound is fluorinated, acquire a ¹⁹F NMR spectrum.
  • For unambiguous assignments and structural confirmation, acquire the following 2D NMR spectra:
  • COSY
  • HSQC
  • HMBC

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the splitting patterns and coupling constants in all spectra to deduce the connectivity of the atoms.
  • Use the correlations from the 2D spectra to build a complete structural model of the molecule.

Visualizing the Workflow and Structural Correlations

To further clarify the process of sulfonamide validation, the following diagrams illustrate the experimental workflow and the key correlations used for structure elucidation.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Validation synthesis Sulfonamide Synthesis (this compound + Amine) sample_prep Sample Preparation (Dissolve in Deuterated Solvent) synthesis->sample_prep nmr_acquisition NMR Data Acquisition (1D: ¹H, ¹³C, ¹⁹F; 2D: COSY, HSQC, HMBC) sample_prep->nmr_acquisition data_analysis Data Processing & Analysis nmr_acquisition->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation purity_assessment Purity Assessment data_analysis->purity_assessment comparison Comparison with Expected Structure & Potential Isomers structure_elucidation->comparison purity_assessment->comparison final_validation Final Structure Validation comparison->final_validation

Caption: Experimental workflow for sulfonamide validation.

hmbc_correlations cluster_sulfonamide N-benzyl-2-bromo-5-fluorobenzenesulfonamide A SO₂ E C₁ (aromatic) B NH C CH₂ D Ph (benzyl) F C₂-Br G C₃-H H C₄-H I C₅-F J C₆-H H_benzyl_CH2 H (CH₂) H_benzyl_CH2->D ²J, ³J H_benzyl_CH2->E ³J H_aromatic H (aromatic) H_aromatic->F ²J, ³J H_aromatic->H ²J, ³J H_aromatic->J ²J, ³J

Caption: Key HMBC correlations for structure confirmation.

Conclusion

The structural validation of sulfonamides is a critical step in the drug discovery and development process. NMR spectroscopy, through a combination of 1D and 2D techniques, provides an unparalleled level of detail, enabling the unambiguous confirmation of the target structure and the identification of potential impurities. By understanding the expected spectral features and employing a systematic analytical approach, researchers can ensure the scientific integrity of their work and accelerate the advancement of new therapeutic agents. This guide serves as a practical resource, empowering scientists to confidently navigate the complexities of sulfonamide characterization.

References

A Comparative Guide to the Regioselectivity of 2-Bromo-5-fluorobenzene-1-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Reactivity of a Multifunctional Reagent

In the landscape of medicinal chemistry and drug development, halogenated and sulfonated aromatic compounds are indispensable building blocks. Among these, 2-Bromo-5-fluorobenzene-1-sulfonyl chloride stands out as a particularly versatile reagent. Its utility is, however, intrinsically linked to the challenge of its regioselectivity. With three distinct reactive centers—a highly electrophilic sulfonyl chloride group, a carbon-bromine bond amenable to cross-coupling, and a carbon-fluorine bond on an electron-deficient ring—the outcome of a given reaction is a matter of precise condition control.

This guide provides an in-depth comparison of the primary reaction pathways available for this compound. We will dissect the underlying chemical principles that govern whether a reaction proceeds via sulfamoylation, nucleophilic aromatic substitution (SNAr), or palladium-catalyzed cross-coupling. By presenting supporting experimental data and explaining the causality behind protocol choices, this document serves as a practical resource for researchers aiming to leverage this reagent's full synthetic potential.

Molecular Profile and Competing Directing Effects

To understand the regioselectivity of this compound, one must first appreciate the electronic landscape of the molecule. The aromatic ring is substituted with three powerful electron-withdrawing groups (EWGs): a sulfonyl chloride (-SO₂Cl), a bromine (-Br), and a fluorine (-F).

  • Sulfonyl Chloride (-SO₂Cl): This is the most potent EWG on the ring, both by induction and resonance. It strongly deactivates the ring towards electrophilic attack and, critically, activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C6) and para (C4) positions.

  • Halogens (-F, -Br): Both are deactivating via their strong inductive effects but are ortho, para-directors for electrophilic substitution due to resonance. In the context of nucleophilic attack, their high electronegativity contributes to the overall electron-poor nature of the ring. The fluorine atom's extreme electronegativity has a particularly profound effect on SNAr reactivity, as we will explore.

This electronic configuration creates a molecule with three primary sites of reactivity, the choice of which is dictated by the reagents and conditions employed.

Caption: Primary reactive sites on this compound.

Comparative Analysis of Reaction Pathways

The choice of synthetic strategy hinges on which part of the molecule is the intended target. Below, we compare the three principal reaction types.

Reaction Type Target Site Typical Reagents Key Principle Regioselectivity Outcome
Sulfamoylation Sulfonyl Chloride (-SO₂Cl)Primary/Secondary Amines, PyridineHigh electrophilicity of the sulfur atom.Exclusive formation of the corresponding sulfonamide. The aromatic ring remains unchanged.
Suzuki Coupling Carbon-Bromine (C-Br) BondAryl/Vinyl Boronic Acids, Pd Catalyst, BaseOxidative addition of Pd(0) into the C-Br bond.Selective C-C bond formation at the C2 position, replacing bromine. The C-F bond is unreactive.
Nucleophilic Aromatic Substitution (SNAr) Carbon-Fluorine (C-F) BondStrong Nucleophiles (e.g., alkoxides, thiolates)Stabilization of the Meisenheimer intermediate by EWGs.Selective substitution at the C5 position, replacing fluorine. The C-Br bond is less reactive under these conditions.

Pathway 1: Sulfamoylation - Targeting the Sulfonyl Group

The reaction between a sulfonyl chloride and an amine is the most common method for synthesizing sulfonamides, a motif of immense importance in pharmaceuticals.[1] This reaction is highly reliable and chemoselective for the -SO₂Cl group.

Mechanism & Rationale: The sulfur atom in the sulfonyl chloride is highly electron-deficient due to the attached oxygen and chlorine atoms, making it a hard and potent electrophile. Primary and secondary amines act as effective nucleophiles, attacking the sulfur atom and displacing the chloride ion. The reaction is typically run in the presence of a non-nucleophilic base like pyridine, which serves both as a catalyst and to neutralize the HCl byproduct.

Experimental Example: Synthesis of N-(3-fluorophenyl)-2-bromo-5-fluoro-benzenesulfonamide

A key example of this reaction is documented in patent literature, where 2-bromo-5-fluorobenzenesulfonyl chloride is reacted with 3-fluoroaniline.

  • Protocol: To a solution of an amine (e.g., 3-fluoroaniline) in a suitable solvent like pyridine or dichloromethane, 2-bromo-5-fluorobenzenesulfonyl chloride is added, often at reduced temperature (0 °C) before allowing the reaction to proceed at room temperature. The base, typically pyridine, facilitates the reaction.[1]

  • Observed Regioselectivity: The reaction proceeds exclusively at the sulfonyl chloride functional group. The C-Br and C-F bonds on the aromatic ring do not participate. The yield for this transformation is reported to be high, at 94%.[1]

Caption: General experimental workflow for sulfamoylation.

Pathway 2: Suzuki-Miyaura Cross-Coupling - Functionalizing the C-Br Bond

For C-C bond formation, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[2][3] This palladium-catalyzed reaction selectively targets aryl halides.

Mechanism & Rationale: The catalytic cycle involves the oxidative addition of a Pd(0) complex into the carbon-halogen bond.[3] The reactivity order for this step is generally I > Br > OTf >> Cl.[4] The C-F bond is significantly less reactive and typically does not participate in the cycle under standard Suzuki conditions. Following oxidative addition, transmetalation with a boronic acid derivative and subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.

Predicted Outcome & Experimental Considerations:

While a specific literature example for the Suzuki coupling of this compound was not found during the literature survey, the principles of the reaction are well-established.

  • Expected Regioselectivity: The reaction will occur exclusively at the C-Br bond. The C-F and S-Cl bonds will remain intact. The product would be a 2-aryl-5-fluorobenzene-1-sulfonyl chloride.

  • Protocol Considerations:

    • Catalyst: A standard Pd(0) catalyst such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand would be appropriate.

    • Base: An aqueous base like Na₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[5]

    • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water is typically used.

    • Caution: The sulfonyl chloride group is sensitive to hydrolysis. Therefore, anhydrous conditions might be necessary, or the sulfonyl chloride could be converted to a more stable sulfonamide prior to the coupling reaction. This pre-functionalization is a common and effective strategy.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr) - Targeting the C-F Bond

The high degree of electron deficiency in the aromatic ring makes it susceptible to attack by strong nucleophiles. This reaction, SNAr, provides a pathway to substitute one of the halogens.

Mechanism & Rationale: The SNAr mechanism is a two-step addition-elimination process.[6] A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong EWGs (ortho or para to the leaving group) is crucial for stabilizing this intermediate.[7] In the second step, the leaving group is eliminated, and aromaticity is restored.

Regioselectivity - Why Fluorine is Displaced:

A key, and sometimes counterintuitive, principle of SNAr is the leaving group aptitude. For this mechanism, the reactivity order is often F > Cl > Br > I.[8] This is the reverse of the trend seen in Sₙ2 reactions. The reason lies in the rate-determining step: the initial nucleophilic attack. Fluorine's intense electronegativity makes the carbon it is attached to (C5) highly electrophilic and provides the greatest stabilization to the negative charge of the Meisenheimer complex via the inductive effect.[9] This lowers the activation energy for the first step, accelerating the overall reaction rate, even though fluoride is a poorer leaving group than bromide in the elimination step.

  • Predicted Outcome: A strong nucleophile, such as sodium methoxide (NaOMe), would preferentially attack the C5 position, displacing the fluoride to yield a 2-bromo-5-methoxybenzene-1-sulfonyl chloride. The C-Br bond at C2 is meta to the strongly activating -SO₂Cl group and thus less activated towards SNAr.

Caption: Simplified logical flow of the SNAr mechanism.

Conclusion and Synthetic Strategy

The regioselectivity of reactions involving this compound is highly predictable and controllable through the judicious choice of reagents and reaction conditions.

  • To functionalize the sulfonyl group , employ amines to form sulfonamides with high chemoselectivity.

  • To form a new carbon-carbon bond at the C2 position , utilize palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which selectively target the carbon-bromine bond.

  • To substitute the halogen at the C5 position , use a strong nucleophile under SNAr conditions, which leverages the powerful electron-withdrawing effects of the substituents to displace the highly activating, albeit poor leaving group, fluorine.

By understanding these competing pathways, researchers can effectively navigate the chemistry of this versatile building block to construct complex molecular architectures with precision and control.

References

A Comparative Guide to the Applications of 2-Bromo-5-fluorobenzene-1-sulfonyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of sulfonamide moieties into molecular frameworks is a cornerstone of drug design and materials science. The choice of the sulfonating agent is paramount to the success of these synthetic endeavors, influencing not only the yield and purity of the final product but also the overall efficiency and scalability of the process. This guide provides an in-depth technical overview of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride, a versatile reagent for the synthesis of diverse sulfonamide derivatives. Through a comparative lens, we will explore its performance against common alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic challenges.

Introduction to this compound: A Multifaceted Reagent

This compound is a substituted aromatic sulfonyl chloride featuring a bromine and a fluorine atom on the benzene ring.[1] This unique substitution pattern offers several advantages in synthetic chemistry. The presence of the electron-withdrawing fluorine atom can enhance the reactivity of the sulfonyl chloride group, while the bromine atom provides a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2]

The primary application of this reagent lies in the synthesis of sulfonamides, a critical functional group found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and kinase inhibitors.[3][4] The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.[5][6]

Performance in Sulfonamide Synthesis: A Comparative Analysis

The efficacy of a sulfonylating agent is determined by its reactivity, selectivity, and compatibility with various functional groups. To provide a clear comparison, we will analyze the performance of this compound in relation to other commonly used sulfonyl chlorides.

Causality of Experimental Choices in Sulfonamide Synthesis

The choice of reaction conditions is critical for achieving high yields and purity in sulfonamide synthesis. Key parameters include the choice of base, solvent, and reaction temperature. A non-nucleophilic organic base, such as triethylamine or pyridine, is typically employed to neutralize the HCl byproduct, driving the reaction to completion. The solvent is chosen based on the solubility of the reactants and is typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Reactions are often initiated at 0°C to control the initial exothermic reaction before being allowed to warm to room temperature.

Data Presentation: Comparison of Sulfonylating Agents

While specific comparative data for this compound is not abundant in publicly available literature, we can infer its reactivity based on the electronic effects of its substituents and compare it to well-documented alternatives. The electron-withdrawing nature of the fluorine and bromine atoms is expected to render the sulfur atom of this compound more electrophilic than that of unsubstituted benzenesulfonyl chloride or p-toluenesulfonyl chloride. This increased reactivity can potentially lead to faster reaction times and higher yields, especially with less nucleophilic amines.

ReagentAmine SubstrateTypical Reaction ConditionsReported YieldReference
This compound Primary/Secondary AminesDCM, Triethylamine, 0°C to RTData not available in comparative studies-
p-Toluenesulfonyl chlorideNicotinamide--[7]
p-Toluenesulfonyl chlorideLevetiracetam--[7]
p-Toluenesulfonyl chlorideRibavirin--[7]
Benzenesulfonyl chloridePrimary AminesAqueous alkaliForms soluble sulfonamide salt[5]
Benzenesulfonyl chlorideSecondary AminesAqueous alkaliForms insoluble sulfonamide[5]

Note: The table highlights the need for direct comparative studies involving this compound to quantitatively assess its performance.

Experimental Protocols

To ensure the reproducibility and reliability of synthetic procedures, detailed experimental protocols are essential.

General Protocol for the Synthesis of N-Substituted-2-bromo-5-fluorobenzenesulfonamides

This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0°C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.

Self-Validating System: The progress of the reaction can be monitored by TLC, and the final product's identity and purity can be confirmed by NMR and mass spectrometry. The characteristic signals in ¹H and ¹³C NMR, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram is presented.

Sulfonamide_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Mixing Mix in DCM at 0°C, -Stir at RT Amine->Mixing Sulfonyl_Chloride 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride Sulfonyl_Chloride->Mixing Base Triethylamine Base->Mixing Washing Aqueous Wash (HCl, H2O, NaHCO3, Brine) Mixing->Washing Drying Dry over MgSO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Sulfonamide Purification->Product Kinase_Inhibitor_Synthesis Start 2-Bromo-5-fluorobenzene- 1-sulfonyl chloride Amine_Reaction Reaction with Amine Start->Amine_Reaction Sulfonamide 2-Bromo-5-fluorobenzene- sulfonamide Intermediate Amine_Reaction->Sulfonamide Cross_Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Sulfonamide->Cross_Coupling Final_Product Complex Kinase Inhibitor Cross_Coupling->Final_Product

References

Safety Operating Guide

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 2-Bromo-5-fluorobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the researchers, scientists, and drug development professionals forging the future of medicine, a deep understanding of chemical safety is not just a prerequisite—it is the bedrock of innovation. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride, a reactive sulfonyl chloride derivative. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and build unwavering trust in your laboratory practices. Here, we dissect the essential personal protective equipment (PPE), operational protocols, and disposal strategies, empowering you to mitigate risks and ensure a secure research environment.

Hazard Analysis: Understanding the Reactivity of this compound

This compound (CAS No. 771-67-5) is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage. Like other sulfonyl chlorides, it is highly reactive, particularly with nucleophiles such as water, alcohols, and amines. The primary hazard stems from its reaction with moisture, which can liberate corrosive hydrochloric acid (HCl) and sulfonic acid, posing significant risks to the respiratory tract, skin, and eyes.[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

Understanding these intrinsic hazards is the first step in constructing a robust safety protocol. The selection of appropriate PPE is a direct consequence of this initial risk assessment.

The Last Line of Defense: A Multi-layered Approach to Personal Protective Equipment

For handling this compound, a comprehensive PPE strategy is mandatory. This involves a multi-layered approach to protect against all potential routes of exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves are essential. Given the corrosive nature of the compound and its hydrolysis products, gloves made of nitrile or neoprene are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a prudent practice when handling larger quantities or during procedures with a higher risk of splashing.
Eye and Face Protection Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are the minimum requirement. However, due to the severe corrosive nature of this compound, a full-face shield worn over safety goggles is strongly recommended to protect against splashes to the entire face.[3]
Skin and Body Protection A flame-resistant lab coat is a baseline requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or impervious clothing should be worn. Ensure that all skin is covered; long pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.
Respiratory Protection All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[4] If there is a potential for airborne dust or aerosol generation outside of a fume hood, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Operational Blueprint: From Benchtop to Disposal

A meticulously planned operational workflow is critical to minimizing exposure and preventing accidents. The following step-by-step guide outlines the safe handling, emergency procedures, and disposal of this compound.

Pre-Handling Checklist and Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Don All Required PPE prep_spill_kit Prepare Spill Kit and Waste Containers handling_weigh Weigh Solid in Fume Hood prep_spill_kit->handling_weigh Proceed to Handling handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere handling_transfer->handling_reaction cleanup_quench Quench Residual Reagent handling_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate

Caption: Workflow for Safe Handling of this compound.

Emergency Protocols: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][4] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: For small spills, cautiously cover with a dry, inert absorbent material such as sand or vermiculite. Scoop the mixture into a designated, labeled container for hazardous waste.[6] Avoid adding water to the spill, as this will generate corrosive acids. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Responsible Stewardship: Quenching and Disposal

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Quenching of Residual Sulfonyl Chloride

Residual or excess this compound must be quenched before disposal. This should be done in a fume hood with appropriate PPE.

  • Prepare a beaker with a cold, dilute solution of a weak base, such as sodium bicarbonate, or a mixture of ice and water.

  • Slowly and cautiously add the sulfonyl chloride to the basic solution with stirring. The reaction is exothermic and will release HCl gas, so the addition must be controlled.

  • Allow the mixture to stir until the reaction is complete.

  • Neutralize the resulting acidic solution with a suitable base to a pH of approximately 7.

Waste Segregation and Disposal
  • The neutralized aqueous waste should be placed in a designated "Aqueous Hazardous Waste" container.

  • Solid waste, such as contaminated absorbent material and disposable labware, should be collected in a clearly labeled "Solid Hazardous Waste" container.

  • As this compound contains bromine, it should be disposed of as halogenated organic waste . Do not mix with non-halogenated waste.

  • Always follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.

References

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2-Bromo-5-fluorobenzene-1-sulfonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.